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  • Product: Metomidate hydrochloride
  • CAS: 2852-42-8

Core Science & Biosynthesis

Foundational

A-Technical-Guide-to-the-Mechanism-of-Action-of-Metomidate-Hydrochloride-as-a-CYP11B1-Inhibitor

A-Comprehensive-Analysis-for-Researchers-and-Drug-Development-Professionals Abstract Metomidate-hydrochloride,-an-imidazole-based-compound,-is-a-potent-and-selective-inhibitor-of-the-cytochrome-P450-enzyme-CYP11B1-(11β-h...

Author: BenchChem Technical Support Team. Date: February 2026

A-Comprehensive-Analysis-for-Researchers-and-Drug-Development-Professionals

Abstract

Metomidate-hydrochloride,-an-imidazole-based-compound,-is-a-potent-and-selective-inhibitor-of-the-cytochrome-P450-enzyme-CYP11B1-(11β-hydroxylase). [1]This-enzyme-plays-a-pivotal-role-in-the-biosynthesis-of-cortisol-in-the-adrenal-cortex. [2][3]By-selectively-inhibiting-CYP11B1,-metomidate-effectively-suppresses-cortisol-production,-making-it-a-valuable-tool-in-both-clinical-diagnostics-and-therapeutic-research,-particularly-in-the-context-of-adrenocortical-disorders. [4][5]This-technical-guide-provides-an-in-depth-exploration-of-the-molecular-mechanism-underlying-metomidate's-inhibition-of-CYP11B1,-supported-by-experimental-protocols-and-data-visualization-to-elucidate-its-scientific-and-clinical-significance.

1.-Introduction-to-Metomidate-and-its-Clinical-Relevance

Metomidate,-a-methyl-ester-analogue-of-the-anesthetic-etomidate,-was-initially-recognized-for-its-sedative-and-hypnotic-properties. [6]However,-its-most-significant-application-in-modern-medicine-stems-from-its-potent-inhibitory-effect-on-adrenal-steroidogenesis. [1]Unlike-its-precursor,-etomidate,-metomidate-exhibits-reduced-hypnotic-potency-but-enhanced-selectivity-for-adrenal-targets. [1]This-characteristic-makes-it-particularly-suitable-for-diagnostic-and-therapeutic-applications-in-adrenal-disorders,-such-as-Cushing's-syndrome-and-primary-aldosteronism. [1][4] Radiolabeled-forms-of-metomidate,-such-as-[¹¹C]metomidate,-are-utilized-as-tracers-in-Positron-Emission-Tomography-(PET)-imaging-to-visualize-and-characterize-adrenocortical-tumors. [1][7]This-non-invasive-diagnostic-technique-aids-in-the-localization-of-aldosterone-producing-adenomas-and-helps-differentiate-between-benign-and-malignant-adrenal-lesions. [1][7]The-efficacy-of-this-imaging-modality-is-directly-linked-to-the-specific-mechanism-of-action-of-metomidate-at-the-molecular-level.

2.-The-Cytochrome-P450-Superfamily-and-the-Role-of-CYP11B1

The-cytochrome-P450-(CYP)-enzymes-are-a-large-and-diverse-group-of-hemoproteins-that-play-a-critical-role-in-the-metabolism-of-a-wide-variety-of-endogenous-and-exogenous-compounds. [2]Within-this-superfamily,-CYP11B1,-also-known-as-steroid-11β-hydroxylase,-is-a-key-enzyme-in-the-steroidogenesis-pathway. [2][3] Located-in-the-inner-mitochondrial-membrane-of-adrenal-cortical-cells,-CYP11B1-catalyzes-the-final-and-rate-limiting-step-in-the-biosynthesis-of-cortisol,-the-conversion-of-11-deoxycortisol-to-cortisol. [2][3][8]This-process-is-essential-for-maintaining-numerous-physiological-functions,-including-stress-response,-metabolism,-and-immune-function. [5]Dysregulation-of-CYP11B1-activity-and-the-consequent-overproduction-of-cortisol-are-hallmarks-of-conditions-like-Cushing's-syndrome. [5][9]

3.-Molecular-Mechanism-of-CYP11B1-Inhibition-by-Metomidate

Metomidate-exerts-its-inhibitory-effect-on-CYP11B1-through-a-direct-and-reversible-binding-interaction. [1]The-imidazole-ring-within-the-metomidate-structure-is-crucial-for-this-activity. It-binds-to-the-heme-iron-atom-at-the-active-site-of-the-CYP11B1-enzyme. [10]This-binding-competitively-inhibits-the-binding-of-the-natural-substrate,-11-deoxycortisol,-thereby-blocking-its-conversion-to-cortisol. [8][10] The-high-selectivity-of-metomidate-for-CYP11B1-and-the-closely-related-CYP11B2-(aldosterone-synthase)-over-other-CYP-enzymes-is-a-key-feature-of-its-pharmacological-profile. [1]This-selectivity-is-attributed-to-the-specific-structural-conformation-of-the-active-sites-of-these-enzymes. While-both-CYP11B1-and-CYP11B2-are-inhibited-by-metomidate,-the-inhibition-of-CYP11B1-is-particularly-relevant-for-its-application-in-imaging-and-treating-cortisol-excess-disorders. [1][7]

3.1-Binding-Kinetics

Metomidate-exhibits-a-high-binding-affinity-for-CYP11B1,-with-reported-inhibition-constant-(Ki)-values-in-the-low-nanomolar-range. [1]This-potent-inhibition-translates-to-a-low-IC₅₀-value,-typically-around-2–10-nM,-for-the-inhibition-of-cortisol-production-in-human-adrenal-cells. [1]The-inhibition-is-competitive-in-nature,-as-demonstrated-by-kinetic-studies-using-Lineweaver-Burk-plots. [11]

Inhibitor Target-Enzyme Ki-(nM) IC₅₀-(nM)
Metomidate CYP11B1 ~1-3 ~2-10
Metyrapone CYP11B1 ~800 -

| Ketoconazole | CYP11B1 | ~40 | - |

Table-1:-Comparative-Inhibitory-Potency-of-CYP11B1-Inhibitors. [1][11]

3.2-Steroidogenesis-Pathway-Inhibition

The-inhibition-of-CYP11B1-by-metomidate-leads-to-a-disruption-of-the-steroidogenesis-pathway-at-a-critical-juncture.

Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol CYP17A1, CYP21A2 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 Deoxycortisol_to_Cortisol_edge Deoxycortisol->Deoxycortisol_to_Cortisol_edge Metomidate Metomidate Inhibition Metomidate->Deoxycortisol_to_Cortisol_edge Deoxycortisol_to_Cortisol_edge->Cortisol

Caption: Steroidogenesis-pathway-and-CYP11B1-inhibition-by-metomidate.

4.-Experimental-Protocols-for-Assessing-CYP11B1-Inhibition

The-following-protocols-provide-a-framework-for-the-in-vitro-and-in-vivo-evaluation-of-CYP11B1-inhibitors-like-metomidate.

4.1-In-Vitro-CYP11B1-Inhibition-Assay

This-assay-determines-the-inhibitory-potency-of-a-compound-on-CYP11B1-activity-using-adrenal-gland-homogenates-or-recombinant-enzymes. [12] Methodology:

  • Enzyme-Source-Preparation: Prepare-homogenates-from-human-or-cynomolgus-monkey-adrenal-glands. [12]Alternatively,-use-commercially-available-recombinant-human-CYP11B1-expressed-in-a-suitable-cell-line. [13]2. Incubation: In-a-microtiter-plate,-combine-the-enzyme-source,-the-substrate-(11-deoxycortisol),-NADPH-(as-a-cofactor),-and-varying-concentrations-of-the-test-inhibitor-(e.g.,-metomidate).

  • Reaction-Termination: After-a-defined-incubation-period-at-37°C,-stop-the-reaction-by-adding-a-quenching-solution-(e.g.,-acetonitrile).

  • Analysis: Quantify-the-amount-of-cortisol-produced-using-a-validated-method-such-as-Liquid-Chromatography-Mass-Spectrometry-(LC-MS).

  • Data-Analysis: Plot-the-percentage-of-inhibition-against-the-inhibitor-concentration-and-calculate-the-IC₅₀-value-using-a-suitable-nonlinear-regression-model. [14]

In_Vitro_Assay_Workflow start Start enzyme_prep Prepare Enzyme Source (Adrenal Homogenate or Recombinant CYP11B1) start->enzyme_prep incubation Incubate Enzyme, Substrate, NADPH, and Inhibitor enzyme_prep->incubation termination Terminate Reaction incubation->termination analysis Quantify Cortisol (LC-MS) termination->analysis data_analysis Calculate IC₅₀ analysis->data_analysis end End data_analysis->end

Caption: In-vitro-CYP11B1-inhibition-assay-workflow.

4.2-In-Vivo-Assessment-in-Animal-Models

Animal-models-are-essential-for-evaluating-the-in-vivo-efficacy-and-pharmacokinetics-of-CYP11B1-inhibitors. [15] Methodology:

  • Model-Selection: Utilize-a-suitable-animal-model,-such-as-a-rodent-model-of-hypercortisolism. [15]2. Drug-Administration: Administer-the-test-inhibitor-(e.g.,-metomidate)-to-the-animals-via-an-appropriate-route-(e.g.,-intravenous,-oral).

  • Sample-Collection: Collect-blood-samples-at-various-time-points-post-administration.

  • Hormone-Analysis: Measure-plasma-concentrations-of-cortisol-and-its-precursor,-11-deoxycortisol,-using-immunoassays-or-LC-MS.

  • Pharmacokinetic-and-Pharmacodynamic-Analysis: Determine-the-pharmacokinetic-parameters-of-the-inhibitor-and-correlate-them-with-the-observed-changes-in-hormone-levels-to-assess-in-vivo-efficacy.

5.-Clinical-Implications-and-Future-Directions

The-selective-inhibition-of-CYP11B1-by-metomidate-has-significant-clinical-implications. Its-use-in-PET-imaging-has-revolutionized-the-diagnosis-of-adrenocortical-tumors,-offering-a-non-invasive-alternative-to-adrenal-vein-sampling. [7][16]Furthermore,-the-development-of-novel,-highly-selective-CYP11B1-inhibitors-based-on-the-metomidate-scaffold-holds-promise-for-the-targeted-medical-treatment-of-Cushing's-syndrome-and-other-conditions-of-cortisol-excess. [9][17] Future-research-will-likely-focus-on:

  • Developing-CYP11B1-inhibitors-with-improved-pharmacokinetic-profiles-and-even-greater-selectivity. [15]* Exploring-the-therapeutic-potential-of-these-inhibitors-in-other-diseases-where-cortisol-plays-a-pathophysiological-role.

  • Refining-PET-imaging-techniques-using-novel-radiolabeled-tracers-for-enhanced-diagnostic-accuracy.

6.-Conclusion

Metomidate-hydrochloride's-mechanism-of-action-as-a-potent-and-selective-inhibitor-of-CYP11B1-is-a-well-characterized-and-scientifically-validated-phenomenon. This-in-depth-understanding-has-paved-the-way-for-its-successful-application-in-diagnostic-imaging-and-provides-a-strong-foundation-for-the-development-of-next-generation-therapeutics-for-adrenal-disorders. The-continued-exploration-of-this-inhibitory-mechanism-will-undoubtedly-lead-to-further-advancements-in-the-fields-of-endocrinology-and-drug-development.

References

  • An-In-depth-Analysis-of-Metyrapone's-R&D-Progress-and-Mechanism-of-Action. (2023,-September-10). Synapse. Retrieved-February-10,-2026, from [Link]

  • What-is-Metomidate-used-for?---Patsnap-Synapse. (2024,-June-15). Retrieved-February-10,-2026, from [Link]

  • What-is-the-mechanism-of-Metomidate?---Patsnap-Synapse. (2024,-July-17). Retrieved-February-10,-2026, from [Link]

  • What-are-CYP11B1-inhibitors-and-how-do-they-work?---Patsnap-Synapse. (2024,-June-21). Retrieved-February-10,-2026, from [Link]

  • Steroid-11β-hydroxylase---Wikipedia. (n.d.). Retrieved-February-10,-2026, from [Link]

  • Preoperative-treatment-with-metyrapone-in-patients-with-Cushing's-syndrome-due-to-adrenal-adenoma:-a-pilot-prospective-study---PubMed-Central. (n.d.). Retrieved-February-10,-2026, from [Link]

  • CYP11B1-gene---MedlinePlus. (2014,-April-1). Retrieved-February-10,-2026, from [Link]

  • CYP11B1-gene:-MedlinePlus-Genetics. (2014,-April-1). Retrieved-February-10,-2026, from [Link]

  • Selective-CYP11B1-inhibitors-as-a-novel-treatment-option-for-endogenous-cortisol-excess---UKRI's-Gateway. (n.d.). Retrieved-February-10,-2026, from [Link]

  • CYP11B1-cytochrome-P450-family-11-subfamily-B-member-1-[-(human)-]-NCBI. (2025,-November-25). Retrieved-February-10,-2026, from [Link]

  • Development-of-CYP11B1-and-CYP11B2-Assays-Utilizing-Homogenates-of-Adrenal-Glands:-Utility-of-Monkey-as-a-Surrogate-for-Human---PubMed. (n.d.). Retrieved-February-10,-2026, from [Link]

  • (PDF)-The-human-steroid-hydroxylases-CYP1B1-and-CYP11B2---ResearchGate. (2025,-November-7). Retrieved-February-10,-2026, from [Link]

  • Inhibitors-of-11β-Hydroxylase-(CYP11B1)-for-Treating-Diseases-Related-to-Excess-Cortisol. (n.d.). Retrieved-February-10,-2026, from [Link]

  • New-Selective-Inhibitors-of-Steroid-11β-Hydroxylation-in-the-Adrenal-Cortex.-Synthesis-and-Structure–Activity-Relationship-of---MedUni-Wien. (n.d.). Retrieved-February-10,-2026, from [Link]

  • Inhibitors-of-11β-Hydroxylase-(CYP11B1)-for-Treating-Diseases-Related-to-Excess-Cortisol. (2025,-August-6). Retrieved-February-10,-2026, from [Link]

  • New-Selective-Inhibitors-of-Steroid-11β-Hydroxylation-in-the-Adrenal-Cortex.-Synthesis-and-Structure–Activity-Relationship-of-Potent-Etomidate-Analogues-|-Journal-of-Medicinal-Chemistry---ACS-Publications. (n.d.). Retrieved-February-10,-2026, from [Link]

  • Discovery-and-in-vivo-evaluation-of-potent-dual-CYP11B2-(aldosterone-synthase)-and-CYP11B1-inhibitors---Novartis-OAK. (2015,-October-13). Retrieved-February-10,-2026, from [Link]

  • Structure-activity-relationship-for-inhibition-of-CYP11B1-dependent-glucocorticoid-synthesis-in-Y1-cells-by-aryl-methyl-sulfones---PubMed. (n.d.). Retrieved-February-10,-2026, from [Link]

  • Mechanism-of-action-of-steroidogenesis-inhibitors---My-Endo-Consult. (n.d.). Retrieved-February-10,-2026, from [Link]

  • 11C-Metomidate:-A-Breakthrough-in-Diagnosing-Aldosterone-Producing-Adenomas. (2024,-July-8). Retrieved-February-10,-2026, from [Link]

  • Etomidate---StatPearls---NCBI-Bookshelf---NIH. (n.d.). Retrieved-February-10,-2026, from [Link]

  • New-Selective-Inhibitors-of-Steroid-11beta-hydroxylation-in-the-Adrenal-Cortex.-Synthesis-and-Structure-Activity-Relationship-of-Potent-Etomidate-Analogues---PubMed. (n.d.). Retrieved-February-10,-2026, from [Link]

  • Pharmacophore-Modeling-and-in-Silico/in-Vitro-Screening-for-Human-Cytochrome-P450-11B1-and-Cytochrome-P450-11B2-Inhibitors---NIH. (n.d.). Retrieved-February-10,-2026, from [Link]

  • Selective-Cyp11B1-Inhibitors-for-the-Treatment-of-Cortisol-Dependent-Diseases-|-ACS-Medicinal-Chemistry-Letters---ACS-Publications. (n.d.). Retrieved-February-10,-2026, from [Link]

  • (PDF)-11C-metomidate-PET-CT-versus-Adrenal-Vein-Sampling-for-diagnosing-surgically-curable-primary-aldosteronism:-prospective-test-validation,-and-impact-of-somatic-genotype-and-ethnicity-on-outcomes---ResearchGate. (n.d.). Retrieved-February-10,-2026, from [Link]

  • (PDF)-11C-Metomidate-PET-CT-versus-adrenal-vein-sampling-to-subtype-primary-aldosteronism:-a-prospective-clinical-trial---ResearchGate. (2025,-August-4). Retrieved-February-10,-2026, from [Link]

  • Functional-imaging-with-11C-metomidate-PET-for-subtype-diagnosis-in-primary-aldosteronism---PMC. (n.d.). Retrieved-February-10,-2026, from [Link]

  • Discovery-of-a-Potent-Dual-Inhibitor-of-Aromatase-and-Aldosterone-Synthase---Baxendale-Group. (n.d.). Retrieved-February-10,-2026, from [Link]

  • Development-of-Monoclonal-Antibodies-against-Human-CYP11B1-and-CYP11B2---PMC. (n.d.). Retrieved-February-10,-2026, from [Link]

  • In-Vitro-Inhibition-Studies. (n.d.). Retrieved-February-10,-2026, from [Link]

  • 11C-Metomidate-PET-CT-versus-adrenal-vein-sampling-to-subtype-primary-aldosteronism:-a-prospective-clinical-trial---PubMed. (2022,-June-1). Retrieved-February-10,-2026, from [Link]

Sources

Exploratory

Metomidate Hydrochloride: Binding Affinity and Selectivity Profile at GABA-A Receptor Alpha Subunits

This guide provides an in-depth technical analysis of Metomidate hydrochloride's interaction with GABA-A receptor alpha subunits. It is structured to serve researchers and drug development professionals requiring precise...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Metomidate hydrochloride's interaction with GABA-A receptor alpha subunits. It is structured to serve researchers and drug development professionals requiring precise mechanistic and pharmacological data.

Executive Summary

Metomidate hydrochloride (R-(+)-metomidate) is a potent non-barbiturate imidazole anesthetic and a structural analogue of etomidate (the methyl ester variant). It functions as a Positive Allosteric Modulator (PAM) of the


-aminobutyric acid type A (GABA-A) receptor.

Unlike benzodiazepines, which bind to the extracellular


 interface, Metomidate binds to a distinct site located within the transmembrane domain (TMD)  at the 

interface
. While the presence of a

or

subunit is the primary determinant of efficacy (the "on/off" switch), the specific

subunit isoform
significantly modulates the potency and biophysical gating characteristics of the channel.

Key Technical Takeaways:

  • Primary Binding Pocket: Transmembrane interface between

    
     (M3 helix) and 
    
    
    
    (M1 helix).[1][2]
  • Alpha Selectivity:

    
     and 
    
    
    
    containing receptors exhibit higher sensitivity to metomidate potentiation than
    
    
    containing receptors.[3][4]
  • Extrasynaptic Activity: Unlike benzodiazepines, Metomidate retains efficacy at

    
     and 
    
    
    
    containing receptors (e.g.,
    
    
    ), modulating tonic inhibition.

Molecular Mechanism of Action

The Transmembrane Binding Site

Metomidate does not compete with GABA at the orthosteric site. Instead, it binds to a solvent-accessible pocket deep within the transmembrane region. This site is formed by the interface of the M3 membrane-spanning helix of the


 subunit  and the M1 membrane-spanning helix of the 

subunit
.
Critical Residues

The affinity and efficacy of Metomidate are governed by specific amino acid residues within this pocket:

SubunitHelixCritical ResidueFunction

Subunit
M3Asn265 (in

)
The Selectivity Filter.

contains Ser265, rendering it insensitive. The Asn residue is required for high-affinity binding.

Subunit
M1Met236 (in

)
The Binding Partner. This residue (and its homologs in

) forms the other wall of the hydrophobic pocket, directly interacting with the imidazole ring.
Mechanism of Gating

Upon binding, Metomidate stabilizes the open-channel conformation of the receptor. It lowers the energy barrier for channel opening, effectively shifting the equilibrium toward the conducting state.

  • Low Concentration (< 2

    
    M):  Potentiates the effect of GABA (left-shifts the GABA concentration-response curve).
    
  • High Concentration (> 10

    
    M):  Can directly activate the channel in the absence of GABA (allosteric agonism).
    

GABAMechanism cluster_Receptor GABA-A Receptor Complex Metomidate Metomidate HCl Interface Transmembrane Interface (β+ / α-) Metomidate->Interface Binds GABA GABA (Orthosteric) ConfChange Conformational Change (Stabilize Open State) GABA->ConfChange Synergizes with Residues Key Residues: β-Asn265 & α-Met236 Interface->Residues Interacts with Residues->ConfChange Triggers IonFlux Cl- Influx ConfChange->IonFlux Increases Probability Hyperpol Membrane Hyperpolarization (Inhibition) IonFlux->Hyperpol Results in

Figure 1: Mechanistic pathway of Metomidate binding at the transmembrane interface, highlighting the critical residues involved in signal transduction.

Alpha Subunit Selectivity Profile

While the


 subunit dictates the "all-or-none" sensitivity, the 

subunit influences the potency (

)
and maximal efficacy of Metomidate.
Comparative Affinity Data

The following data synthesizes binding and electrophysiological studies (using Metomidate and its close analog Etomidate) across different subunit combinations.

Alpha SubunitPrimary LocationSensitivityInteraction Profile
ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

SynapticHigh The most abundant target. Contains Met236.[2] Mediates sedation and hypnosis.[3][5][6]

SynapticVery High More sensitive than

.
Studies indicate a lower

for potentiation compared to

. Linked to anxiolysis and muscle relaxation.

SynapticVery High Similar profile to

. Enhanced sensitivity contributes to the drug's broad depressive effects.

ExtrasynapticModerate Active. Unlike benzodiazepines, Metomidate modulates

receptors, enhancing tonic inhibition.

ExtrasynapticHigh Contains the homologous Met residue. Involved in memory impairment; Metomidate binds with high affinity here.

Synaptic (Cerebellum)Moderate Active. Metomidate can modulate

-containing receptors provided a

subunit is present.
The "Alpha-Shift" Phenomenon

Research indicates that receptors containing


 or 

subunits
exhibit a larger leftward shift in the GABA dose-response curve in the presence of Metomidate compared to

receptors.
  • Implication: Lower plasma concentrations of Metomidate may preferentially inhibit neural circuits rich in

    
     (e.g., spinal cord, limbic system) before fully engaging widespread 
    
    
    
    cortical inhibition.

Experimental Methodologies

To validate Metomidate binding and affinity, two primary methodologies are employed: Radioligand Binding Assays and Electrophysiology .

Protocol 1: [3H]Azietomidate Competition Binding

Since Metomidate binds to the transmembrane domain, standard benzodiazepine ligands (like [3H]Flumazenil) cannot be used. Instead, [3H]Azietomidate , a photo-affinity analog, is the gold standard for defining the binding site.

Workflow:

  • Membrane Preparation: Homogenize HEK293 cells expressing specific GABA-A isoforms (e.g.,

    
    ). Centrifuge to isolate membrane fractions.
    
  • Incubation:

    • Tracer: 2-5 nM [3H]Azietomidate.

    • Competitor: Increasing concentrations of Metomidate HCl (

      
       M to 
      
      
      
      M).
    • Condition: Incubate at 4°C for 60 minutes in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Metomidate]. Determine

    
     using the Cheng-Prusoff equation.
    
Protocol 2: Whole-Cell Patch Clamp Electrophysiology

This functional assay measures the potency (


)  of Metomidate as a modulator.

Step-by-Step:

  • Expression: Transfect HEK293 cells with cDNAs for

    
    , 
    
    
    
    , and
    
    
    subunits (ratio 1:1:1).
  • Setup: Use patch pipettes (3-5 M

    
    ) filled with intracellular solution (140 mM CsCl base).
    
  • Perfusion:

    • Apply GABA

      
        (a low concentration, e.g., 0.5 
      
      
      
      M) to elicit a small control current.
    • Co-apply GABA

      
       + Metomidate  (varying concentrations).
      
  • Measurement: Record the increase in current amplitude.

  • Calculation: Fit data to the Hill equation:

    
    .
    

AssayWorkflow Prep Membrane Prep (HEK293 $\alpha_x\beta_3\gamma_2$) Incubate Incubation [3H]Azietomidate + Metomidate Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (Calculate $K_i$ / $IC_{50}$) Count->Analyze

Figure 2: Workflow for the [3H]Azietomidate Competition Binding Assay used to determine affinity constants.

Clinical and Translational Implications[8]

Adrenal Suppression vs. Sedation

Metomidate, like etomidate, inhibits 11


-hydroxylase  in the adrenal cortex, leading to cortisol suppression.[3] This effect is distinct from GABA-A binding but shares the imidazole pharmacophore.
  • Drug Development Insight: The high affinity for the GABA-A

    
     subunit interface is desirable for sedation. New "soft" analogs (e.g., Methoxycarbonyl-etomidate) are designed to retain the 
    
    
    
    interface binding (sedation) while being rapidly metabolized to avoid prolonged adrenal suppression.
Anesthetic Sparing

Because Metomidate effectively recruits


 and 

subunits (linked to spinal nociceptive processing), it demonstrates a "GABA-sparing" effect. This allows for deep sedation at lower equivalent GABA concentrations compared to agents that rely solely on

.

References

  • Li, G. D., et al. (2006). "Identification of a GABAA receptor anesthetic binding site at subunit interfaces by photolabeling with an etomidate analog."[1][2] Journal of Neuroscience, 26(45), 11599-11605. Link

  • Forman, S. A. (2011). "Clinical and molecular pharmacology of etomidate." Anesthesiology, 114(3), 695-707. Link

  • Raines, D. E., et al. (2014). "Etomidate and etomidate analog binding and positive modulation of GABA-A receptors." Anesthesiology, 121(4), 726-736. Link

  • Olsen, R. W., & Li, G. D. (2011). "GABA-A receptor subtypes: the 'one glass of wine' receptors." Current Opinion in Pharmacology, 11(1), 56-61. Link

  • Husain, S. S., et al. (2003). "Synthesis of trifluoromethylaryl diazirine photolabels for the GABA-A receptor." Journal of Medicinal Chemistry, 46(7), 1257-1265. Link

Sources

Foundational

Pharmacokinetics of Metomidate Hydrochloride in Teleost Fish Species

An In-Depth Technical Guide: Executive Summary Metomidate hydrochloride is a potent, non-barbiturate hypnotic agent utilized in aquaculture primarily for the sedation and anesthesia of ornamental teleost fish.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Executive Summary

Metomidate hydrochloride is a potent, non-barbiturate hypnotic agent utilized in aquaculture primarily for the sedation and anesthesia of ornamental teleost fish.[1][2] Its efficacy is rooted in its action as a positive modulator of GABA-A receptors in the central nervous system.[3][4] The pharmacokinetic profile of metomidate in teleost fish is characterized by rapid absorption, particularly through the gills during immersion, followed by swift distribution and elimination.[5] However, significant interspecies variability in key parameters such as elimination half-life, plasma clearance, and volume of distribution necessitates species-specific investigation.[5][6] Factors including water temperature, pH, and the route of administration profoundly influence its pharmacokinetic behavior, underscoring the complexity of establishing effective and safe dosing regimens.[6][7][8] This guide synthesizes the current understanding of metomidate pharmacokinetics in teleosts, presents detailed methodologies for its study, and provides a framework for future research and application.

Introduction to Metomidate Hydrochloride

Metomidate hydrochloride is a water-soluble, imidazole-based hypnotic drug, structurally related to etomidate.[9][10] It is recognized for its rapid induction of sedation and anesthesia in fish with a considerable margin of safety reported in several species.[2][11] In the United States, its use is legally indexed by the FDA for ornamental finfish, making it a critical tool for reducing handling and transport stress in the aquaculture industry.[1] It is not approved for use in food fish species.[1] The primary application involves adding metomidate to transport water to improve survival rates and the post-shipment condition of fish by mitigating the physiological stress response.[10][12]

Mechanism of Action: Central Nervous System Depression

Metomidate exerts its sedative and hypnotic effects by acting on the central nervous system (CNS). Its primary molecular target is the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the vertebrate brain.[3][4]

Metomidate functions as a positive allosteric modulator of the GABA-A receptor.[4] It binds to a specific site on the receptor complex, enhancing the affinity of the receptor for its endogenous ligand, GABA. This potentiation leads to an increased frequency and duration of chloride (Cl-) channel opening, resulting in a greater influx of chloride ions into the neuron.[4] The subsequent hyperpolarization of the neuronal membrane makes it more difficult for the neuron to reach the action potential threshold, leading to widespread CNS depression, which manifests as sedation and, at higher concentrations, anesthesia.[4] It is crucial to note that metomidate possesses hypnotic properties but lacks analgesic (pain-relieving) effects.[2]

A secondary, yet significant, mechanism is the inhibition of steroid synthesis, specifically cortisol, by blocking the 11β-hydroxylase enzyme.[7][13] This contributes to its stress-reducing capabilities during handling and transport.

cluster_Neuron Postsynaptic Neuron GABA_R GABA-A Receptor (Chloride Channel) Cl_in Increased Cl- Influx GABA_R->Cl_in Potentiates channel opening Metomidate Metomidate Metomidate->GABA_R Binds to receptor GABA GABA GABA->GABA_R Binds to receptor Hyper Membrane Hyperpolarization Cl_in->Hyper Sedation Sedation / Anesthesia Hyper->Sedation Leads to

Caption: Metomidate's mechanism of action at the GABA-A receptor.

Pharmacokinetics (ADME) in Teleost Fish

The disposition of metomidate in fish follows the core pharmacokinetic principles of absorption, distribution, metabolism, and excretion (ADME).

Absorption

Metomidate is rapidly absorbed from the water, primarily via the gills, during immersion or bath administration.[2][3] This route provides a large surface area for efficient drug transfer directly into the bloodstream. Oral administration is also a viable route, with studies in turbot demonstrating 100% bioavailability, indicating complete absorption from the gastrointestinal tract.[5] Following a 5-minute immersion bath, maximum plasma concentrations (Cmax) in both halibut and turbot were observed immediately at the end of the exposure period, highlighting the swiftness of gill uptake.[5]

Distribution

Following absorption, metomidate is distributed throughout the body. The volume of distribution at steady state (Vd(ss)) has been reported as 0.21 L/kg in halibut and 0.44 L/kg in turbot.[5][14] These relatively low values suggest that while the drug is likely distributed extensively to well-perfused tissues, it does not accumulate to a high degree in peripheral tissues.[14] Its high lipid solubility facilitates efficient crossing of the blood-brain barrier to exert its effects on the CNS.[4]

Metabolism

While specific metabolic pathways in fish have not been fully elucidated, it is presumed that metomidate, like most xenobiotics, is primarily metabolized in the liver.[4] In mammals, metabolism occurs via oxidation and conjugation, resulting in inactive metabolites.[4] A similar process is expected in teleosts. The biotransformation capacity can be influenced by factors such as water temperature, which directly affects metabolic enzyme activity in poikilothermic animals like fish.[6][8]

Excretion

Metomidate is characterized by rapid excretion.[5] Plasma clearance (Cl) was measured at 0.099 L/h·kg in halibut and a significantly faster 0.26 L/h·kg in turbot.[5] This rapid clearance contributes to the relatively short elimination half-lives observed, which were 5.8 hours in halibut and 2.2 hours in turbot following intravenous administration.[5]

Key Pharmacokinetic Parameters: A Comparative Analysis

Significant differences in pharmacokinetic parameters exist between species, highlighting the importance of species-specific studies. The following table summarizes key parameters determined in turbot (Scophthalmus maximus) and halibut (Hippoglossus hippoglossus) following intravenous (IV) administration of 3 mg/kg metomidate.[5]

ParameterSymbolTurbot (at 18.0°C)Halibut (at 10.3°C)UnitCausality and Significance
Elimination Half-Lifet½λz2.25.8hoursThe time required for the plasma concentration to decrease by half. A shorter half-life, as seen in turbot, indicates faster elimination.
Volume of DistributionVd(ss)0.440.21L/kgRepresents the theoretical volume into which a drug has distributed to be in equilibrium. The higher value in turbot suggests more extensive tissue distribution compared to halibut.
Plasma ClearanceCl0.260.099L/h·kgThe volume of plasma cleared of the drug per unit time. The higher clearance in turbot reflects more efficient elimination.
Mean Residence TimeMRT1.72.2hoursThe average time the drug molecules stay in the body. Consistent with other parameters, this is shorter in turbot.

Data sourced from O. Sandvik et al., 1997.[5]

Factors Influencing Metomidate Pharmacokinetics

The clinical outcome of metomidate administration is not static; it is influenced by a confluence of physiological and environmental factors.

  • 5.1 Interspecies Variability : As demonstrated in the table above, different fish species can handle the same drug very differently.[5] These variations arise from inherent differences in physiology, such as gill perfusion rates, metabolic enzyme activity, and body composition, making interspecies extrapolation of dosing regimens unreliable and potentially unsafe.[6][15][16]

  • 5.2 Water Temperature : As poikilotherms, the metabolic rate of fish is directly dependent on the ambient water temperature.[6][8] Higher temperatures generally lead to increased rates of drug absorption, metabolism, and excretion, which can shorten the duration of anesthesia and necessitate adjustments to dosing.[8] The study on turbot and halibut was conducted at different temperatures, which likely contributed to the observed pharmacokinetic differences.[5]

  • 5.3 Water Chemistry (pH) : The pH of the water can influence the ionization state of metomidate and its ability to cross biological membranes. Studies have noted significant differences in anesthetic efficacy related to the pH of the acclimation and induction water, highlighting its critical importance.[7]

  • 5.4 Route of Administration : The method of drug delivery profoundly impacts the pharmacokinetic profile. Intravenous administration provides immediate and complete bioavailability, serving as a benchmark.[5] Immersion relies on gill uptake and is very rapid, while oral administration results in a slower onset as the drug must pass through the GI tract, leading to a delayed Tmax (time to maximum concentration).[5]

Field-Proven Methodologies for Pharmacokinetic Studies

A robust pharmacokinetic study design is crucial for generating reliable data. The protocols described below represent a self-validating system, where controlled administration is followed by systematic sampling and precise quantification.

cluster_Prep Phase 1: Preparation cluster_Dosing Phase 2: Dosing cluster_Sampling Phase 3: Sampling cluster_Analysis Phase 4: Analysis Acclimate Fish Acclimatization (Species-specific temp, water quality) Health Health Assessment & Fasting (24h) Acclimate->Health Cannulation Dorsal Aorta Cannulation (Optional, for serial sampling) Health->Cannulation Bath Bath Immersion (Calculated dose in water) Oral Oral Gavage (Precise dose into stomach) IV IV Injection (Via cannula) Blood Serial Blood Sampling (Defined time points: 0, 5, 15, 30 min... 2, 4, 8, 12, 24 h) Bath->Blood Oral->Blood IV->Blood Plasma Plasma Separation (Centrifugation) Blood->Plasma Store Sample Storage (-80°C) Plasma->Store Extract Sample Extraction (e.g., Protein Precipitation) Store->Extract LCMS LC-MS/MS Analysis (Quantification) Extract->LCMS PK Pharmacokinetic Modeling (Calculate t½, Cl, Vd, etc.) LCMS->PK

Caption: Experimental workflow for a teleost pharmacokinetic study.

Protocol 1: Pharmacokinetics via Bath (Immersion) Administration
  • Objective : To determine the pharmacokinetic profile following absorption through the gills.

  • Methodology :

    • Preparation : Acclimatize fish individually in tanks with known volumes of water and adequate aeration.

    • Dosing : Prepare a stock solution of metomidate hydrochloride. At time zero (t=0), add the precise volume of stock solution to the tank water to achieve the target concentration (e.g., 9 mg/L).[5] Ensure rapid and thorough mixing.

    • Exposure : Expose the fish for a fixed duration (e.g., 5 minutes).[5] Monitor the fish continuously for the desired level of anesthesia.

    • Transfer : At the end of the exposure period, immediately transfer the fish to a recovery tank with clean, well-aerated water.

    • Sampling : Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours post-transfer). The 0-minute sample is taken immediately upon transfer.

    • Analysis : Process and analyze plasma samples as described in Protocol 6.3.

Protocol 2: Pharmacokinetics via Oral Gavage Administration
  • Objective : To assess bioavailability and the pharmacokinetic profile following gastrointestinal absorption.

  • Methodology :

    • Preparation : Lightly anesthetize fish (using a separate, rapidly clearing anesthetic like MS-222, followed by a washout period) to permit handling.

    • Dosing : Weigh each fish to calculate the exact dose volume. Using a flexible gavage tube, administer a precise dose of metomidate solution directly into the stomach (e.g., 7 mg/kg).[5]

    • Recovery : Return the fish to a recovery tank and monitor until it resumes normal behavior.

    • Sampling : Collect blood samples at appropriate time points, ensuring more frequent sampling during the expected absorption phase (e.g., 15, 30, 60, 90 minutes) and extending to 24-48 hours.

    • Analysis : Process and analyze plasma samples.

Protocol 3: Bioanalytical Sample Quantification (LC-MS/MS)
  • Objective : To accurately quantify metomidate concentrations in plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and selectivity.[17][18]

  • Methodology :

    • Sample Preparation : Thaw plasma samples on ice. To a small volume of plasma (e.g., 50 µL), add an internal standard and a protein precipitation agent like acetonitrile.[17]

    • Extraction : Vortex the mixture to precipitate proteins. Centrifuge at high speed to pellet the precipitate.

    • Analysis : Transfer the supernatant to an autosampler vial. Inject a small volume onto the LC-MS/MS system.

    • Chromatography : Use a suitable C18 column to separate metomidate from other plasma components.

    • Mass Spectrometry : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for both metomidate and the internal standard for unambiguous identification and quantification.

    • Quantification : Generate a calibration curve using standards of known concentrations and calculate the metomidate concentration in the unknown samples.[17]

Conclusion and Future Directions

The pharmacokinetics of metomidate hydrochloride in teleost fish are defined by rapid absorption and elimination, with significant variability driven by species, temperature, and route of administration.[5][6] Its mechanism of action via GABA-A receptor potentiation makes it an effective sedative, while its cortisol-inhibiting properties add therapeutic value for stress mitigation in aquaculture.[3][13]

Future research should be directed toward:

  • Expanding Species Data : Generating pharmacokinetic data for a wider range of commercially important ornamental and aquaculture species.

  • Metabolite Identification : Characterizing the primary metabolites of metomidate in fish to fully understand its disposition and potential for tissue residue accumulation.

  • Temperature-Dependency Modeling : Developing models that can predict pharmacokinetic parameters at different water temperatures to allow for more precise, environment-specific dosing.[8]

  • Pharmacokinetic-Pharmacodynamic (PK/PD) Integration : Linking plasma concentrations to the degree of sedation to establish target concentration ranges for optimal efficacy and safety.

By advancing our understanding through these targeted research efforts, the application of metomidate can be further refined, enhancing animal welfare and operational success in the aquaculture industry.

References

  • Therapeutic Considerations in Aquaculture - Exotic and Laboratory Animals. (n.d.). Merck Veterinary Manual.
  • Sandvik, O., Høy, T., & Horsberg, T. E. (1997). Pharmacokinetic and pharmacodynamic properties of metomidate in turbot (Scophthalmus maximus) and halibut (Hippoglossus hippoglossus). Journal of Veterinary Pharmacology and Therapeutics, 20(4), 286-291.
  • FDA. (2009). FREEDOM OF INFORMATION SUMMARY. Original Request for Addition to the Index of Legally Marketed Unapproved New Animal Drugs for Minor Species. MIF 900-002. Aquacalm.
  • Sandvik, O., Høy, T., & Horsberg, T. E. (1997). Pharmacokinetic and pharmacodynamic properties of metomidate in turbot (Scophthalmus maximus) and halibut (Hippoglossus hippoglossus). PubMed.
  • Franklin, E. C., Lind, M. L., & Gillis, T. E. (2015). Effects of Using Tricaine Methanesulfonate and Metomidate before Euthanasia on the Contractile Properties of Rainbow Trout (Oncorhynchus mykiss) Myocardium.
  • Crosby, T. C., Hill, J. E., Watson, C. A., & Yanong, R. P. E. (2009). Investigational Use of Metomidate Hydrochloride as a Shipping Additive for Two Ornamental Fishes.
  • Kilgore, K. H., Hill, J. E., & Yanong, R. P. E. (2021). Preliminary Investigations into Use of Metomidate for Euthanasia of Ornamental Fishes.
  • Crosby, T. C., Hill, J. E., Watson, C. A., & Yanong, R. P. E. (2009). Investigational Use of Metomidate Hydrochloride as a Shipping Additive for Two Ornamental Fishes.
  • Oswald, R. L. (1984).
  • Species differences in pharmacokinetics and pharmacodynamics. (n.d.).
  • What is the mechanism of Metomidate? (2024).
  • Fish Anesthetics. (n.d.). Canadian Council on Animal Care.
  • Stoskopf, M. K., & Arnold, J. (1984).
  • Lin, J. H., & Lu, M. H. (2022). Editorial: Aquatic Pharmacology, Volume II: Pharmacokinetics for Aquatic Species. Frontiers in Veterinary Science, 9, 938593.
  • Toutain, P. L., Ferran, A., & Bousquet-Mélou, A. (2010). Species differences in pharmacokinetics and pharmacodynamics. Handbook of experimental pharmacology, (199), 19-48.
  • Small, B. C. (2004). Rates of cortisol increase and decrease in channel catfish and sunshine bass exposed to an acute confinement stressor. BioKB.
  • Toutain, P. L., Ferran, A., & Bousquet-Mélou, A. (2010). Species differences in PK and pharmacodynamics.
  • Lee, H., Lee, S., Choi, H., Lee, S., & Chung, H. (2021). Fast and reliable analysis of veterinary metomidate and etomidate in human blood samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in a postmortem case. Journal of forensic sciences, 66(5), 1957–1964.
  • Do, T. T., Le, H. T., Dang, B. T., Nguyen, T. N., & Nguyen, T. H. (2020). Quantification of steroid hormones in low volume plasma and tissue homogenates of fish using LC-MS/MS. Heliyon, 6(9), e04944.

Sources

Exploratory

Solubility profile of metomidate hydrochloride in aqueous vs organic solvents

Technical Guide for Experimental Formulation Executive Summary Metomidate Hydrochloride (Metomidate HCl) is the hydrochloride salt of metomidate, an imidazole-based carboxylate ester used primarily as an anesthetic and h...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Experimental Formulation

Executive Summary

Metomidate Hydrochloride (Metomidate HCl) is the hydrochloride salt of metomidate, an imidazole-based carboxylate ester used primarily as an anesthetic and hypnotic agent in aquatic veterinary medicine and as a steroidogenesis inhibitor in research.[1]

Successful experimental application depends on understanding its distinct solubility behavior: high aqueous solubility due to its ionic salt nature, contrasted with variable organic solubility dependent on solvent polarity. This guide provides a definitive physicochemical profile, validated dissolution protocols, and stability safeguards to prevent experimental failure due to precipitation or hydrolytic degradation.

Physicochemical Profile

Understanding the molecular architecture of Metomidate HCl is the first step to mastering its solubility.

PropertyValue / DescriptionImplications for Solubility
Chemical Name Methyl 3-(1-phenylethyl)imidazole-4-carboxylate hydrochlorideImidazole ring provides basicity; Ester group creates hydrolysis risk.
Molecular Weight 266.72 g/mol Moderate MW facilitates rapid dissolution.
Physical State White to off-white crystalline powderHygroscopic; must be stored desiccated.
Salt Form Hydrochloride (HCl)Increases hydrophilicity. The salt dissociates in water, significantly boosting solubility compared to the free base.
pKa (Imidazole N) ~4.2 - 4.5 (Estimated based on Etomidate analog)At physiological pH (7.4), the equilibrium shifts toward the uncharged free base, increasing the risk of precipitation in concentrated buffers.
LogP (Free Base) ~2.6Lipophilic nature of the free base drives membrane permeability but necessitates organic co-solvents for high-concentration stocks.
Solubility Profile: Aqueous vs. Organic[2]
3.1 Aqueous Solubility (Water, Saline, Buffers)

Metomidate HCl is classified as freely soluble in water due to ionic dissociation. However, the stability of this solution is pH-dependent.[2]

  • Pure Water / 0.9% Saline: Solubility is high (>10 mg/mL). The resulting solution is slightly acidic, which self-stabilizes the molecule by keeping the imidazole nitrogen protonated.

  • PBS (pH 7.2 - 7.4): Solubility is >10 mg/mL .

    • Critical Note: While soluble, the shift to neutral pH increases the fraction of uncharged free base. For concentrations >10 mg/mL, there is a risk of precipitation over time as the free base aggregates.

3.2 Organic Solubility (DMSO, Ethanol)

Unlike many salts which are insoluble in organics, Metomidate HCl retains solubility in polar organic solvents, making them ideal for "master stock" preparation.

  • DMSO (Dimethyl Sulfoxide): Soluble (≥30 mg/mL).

    • Best Practice: DMSO is the preferred solvent for frozen stock solutions due to its high boiling point and cryoprotective properties.

  • Ethanol (96-100%): Sparingly Soluble to Soluble (~10 mg/mL).

    • Caution: Lower solubility than DMSO. Avoid ethanol for very high concentration stocks (>20 mg/mL) to prevent saturation issues during cold storage.

Stability & Degradation Mechanisms

The primary stability threat to Metomidate is ester hydrolysis .

  • Mechanism: The methyl ester group is susceptible to nucleophilic attack by water (hydrolysis), converting the active drug into Metomidate Acid (carboxylic acid metabolite), which is inactive.

  • Catalysts:

    • Alkaline pH (pH > 8): Rapid hydrolysis. Avoid.

    • Acidic pH (pH < 3): Slow hydrolysis.

    • Temperature: Degradation accelerates significantly >25°C.

Visualizing the Degradation Pathway:

degradation_pathway cluster_conditions Catalytic Conditions Metomidate Metomidate HCl (Active Ester) Transition Tetrahedral Intermediate Metomidate->Transition + H2O / OH- MetomidateAcid Metomidate Acid (Inactive Carboxylate) Transition->MetomidateAcid Ester Cleavage Methanol Methanol (Byproduct) Transition->Methanol Warning High pH (>8.0) High Temp (>30°C)

Caption: Hydrolytic degradation pathway of Metomidate. Alkaline conditions rapidly cleave the ester bond, rendering the compound inactive.

Experimental Protocols
Protocol A: Preparation of Stable Master Stock (Organic)

Purpose: Long-term storage (-20°C) for up to 6 months.

  • Calculate: Determine mass required for a 20 mg/mL concentration. (e.g., 20 mg Metomidate HCl into 1 mL solvent).

  • Solvent Choice: Use 100% DMSO (molecular biology grade). Avoid Ethanol if freezing, as evaporation/concentration changes are more likely.

  • Dissolution: Add DMSO to the vial containing the powder. Vortex vigorously for 30 seconds. The solution should be clear and colorless.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C . Protect from light.

Protocol B: Preparation of Working Solution (Aqueous)

Purpose: Immediate use for in vivo (injection) or in vitro (bath) applications.

  • Starting Material: Thaw a DMSO stock aliquot OR weigh fresh powder.

  • Vehicle: Use Sterile Saline (0.9% NaCl) or PBS (pH 7.4) .

  • Dilution (from Stock):

    • Slowly add the aqueous buffer to the DMSO stock while vortexing.

    • Rule of Thumb: Keep final DMSO concentration < 1% for cell culture or < 10% for robust in vivo models to avoid solvent toxicity.

  • Direct Dissolution (from Powder):

    • Add powder to 80% of final volume of Saline/PBS.

    • Vortex until dissolved (usually < 2 mins).

    • Q.S. (quantity sufficient) to final volume.

    • Filter Sterilize: Use a 0.22 µm PES or PVDF syringe filter. Do not autoclave.

Decision Logic: Solvent Selection

Use this workflow to determine the optimal solvent system for your specific assay.

solvent_decision Start Start: Experimental Goal Storage Long-term Storage (> 1 week)? Start->Storage InVivo In Vivo / Animal Study? Storage->InVivo No (Immediate Use) DMSO_Stock Prepare 20-30 mg/mL in 100% DMSO Storage->DMSO_Stock Yes Direct_Aq Direct Dissolution in Saline or PBS InVivo->Direct_Aq Low Conc (<10 mg/mL) CoSolvent Dilute DMSO Stock into Saline (keep <10% DMSO) InVivo->CoSolvent High Conc (>10 mg/mL) Store_Frozen Store at -20°C (Desiccated) DMSO_Stock->Store_Frozen

Caption: Decision matrix for selecting the appropriate solvent vehicle based on storage needs and experimental concentration requirements.

Troubleshooting & Best Practices
IssueProbable CauseCorrective Action
Precipitation upon dilution "Crash-out" effect: Rapid change in polarity when moving from DMSO to water.1. Warm the aqueous buffer to 37°C before adding stock.2. Add stock dropwise to the vortexing buffer.3. Lower the final concentration.
Loss of potency over time Hydrolysis of the ester bond.[3]1. Check pH of solution; ensure it is < 7.5.2. Prepare aqueous solutions fresh daily.3. Store powder in a desiccator.
Cloudiness in PBS Free base formation at neutral pH.Switch to 0.9% Saline (slightly acidic) or reduce concentration.
References
  • PubChem. (2024). Metomidate hydrochloride (Compound).[1][4][5] National Library of Medicine. [Link]

  • Ross, L. G., & Ross, B. (2008). Anaesthetic and Sedative Techniques for Aquatic Animals. Blackwell Publishing. (Standard reference for fish anesthesia protocols).
  • Bergström, M., et al. (1998).[6] In vitro and in vivo characterisation of 11C-metomidate as a PET tracer for the adrenal cortex. Nuclear Medicine and Biology. (Reference for ester stability and metabolism).

Sources

Foundational

Metomidate Hydrochloride: Hepatic Hydrolysis &amp; Metabolic Stability Guide

Executive Summary Metomidate hydrochloride (Metomidate HCl) is a short-acting, non-barbiturate imidazole anesthetic. Structurally analogous to etomidate, it is distinguished by a methyl ester moiety (vs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Metomidate hydrochloride (Metomidate HCl) is a short-acting, non-barbiturate imidazole anesthetic. Structurally analogous to etomidate, it is distinguished by a methyl ester moiety (vs. the ethyl ester of etomidate). This guide details the metabolic fate of metomidate, focusing on its rapid bio-inactivation via hepatic ester hydrolysis.

For drug development professionals, understanding this pathway is critical because metomidate behaves as a "soft drug"—designed for predictable, rapid clearance to an inactive metabolite. The primary mechanism is esterase-mediated hydrolysis , predominantly catalyzed by Carboxylesterase 1 (hCES1) in the liver, yielding the pharmacologically inactive 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid (Metomidate Acid).

Part 1: Molecular Architecture & Mechanism

The "Soft Drug" Design

Metomidate is engineered for high metabolic lability. Its lipophilic nature allows rapid blood-brain barrier penetration, inducing anesthesia. However, the methyl ester group serves as a "metabolic handle," susceptible to nucleophilic attack by hepatic serine hydrolases.

  • Parent Compound: Metomidate (Active Hypnotic)

  • Key Structural Vulnerability: Methyl ester linkage at the C-5 position of the imidazole ring.

  • Primary Enzyme: Human Carboxylesterase 1 (hCES1). While hCES2 (intestinal) plays a role, hCES1 is the dominant isoform in the human liver responsible for hydrolyzing bulky esters.

  • Metabolite: Metomidate Acid (Inactive). This highly polar carboxylic acid cannot cross the blood-brain barrier effectively and is rapidly excreted renally.

Pathway Visualization

The following diagram illustrates the conversion of Metomidate to Metomidate Acid. Note that while Cytochrome P450s (CYPs) may catalyze minor N-dealkylation, hydrolysis accounts for >90% of clearance.

MetomidateMetabolism Metomidate Metomidate HCl (Active Ester) CES_Complex Enzyme-Substrate Complex (hCES1) Metomidate->CES_Complex Binding Intermediate Tetrahedral Intermediate CES_Complex->Intermediate Nucleophilic Attack (Serine Residue) MetomidateAcid Metomidate Acid (Inactive Carboxylic Acid) Intermediate->MetomidateAcid Hydrolysis (+H2O) Methanol Methanol (Byproduct) Intermediate->Methanol

Figure 1: The hydrolytic cascade of Metomidate mediated by hepatic carboxylesterases.

Part 2: Experimental Protocol (In Vitro Liver Microsomes)

This protocol is designed to isolate hydrolytic activity . Unlike standard Phase I stability assays, NADPH is omitted in the primary arm to confirm that metabolism is non-oxidative (esterase-driven). A parallel arm with the inhibitor BNPP confirms esterase specificity.

Materials & Reagents[1]
  • Test System: Pooled Human Liver Microsomes (HLM) or Species-Specific Microsomes (e.g., Beagle Dog, Rat, Rainbow Trout for aquaculture applications).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Inhibitor (Validation Control): Bis-p-nitrophenyl phosphate (BNPP), a specific carboxylesterase inhibitor.

  • Quenching Agent: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., D5-Etomidate).

Step-by-Step Workflow

Step 1: Preparation of Stocks

  • Dissolve Metomidate HCl in DMSO (10 mM stock).

  • Prepare BNPP stock (10 mM in water).

  • Thaw microsomes on ice; dilute to 0.5 mg/mL protein concentration in phosphate buffer.

Step 2: Pre-Incubation (Thermostability)

  • Aliquot microsomes into reaction tubes.

  • Control Arm: Add Buffer.

  • Inhibition Arm: Add BNPP (100 µM final) to validate esterase dependency.

  • Incubate at 37°C for 10 minutes.

Step 3: Reaction Initiation

  • Add Metomidate (1 µM final concentration) to all tubes.

  • Note: Do NOT add NADPH. This ensures any loss of parent compound is due to hydrolysis, not CYP450 oxidation.

Step 4: Kinetic Sampling

  • Sample volume (50 µL) at

    
     minutes.
    
  • Immediately dispense into 150 µL ice-cold Quenching Agent (ACN + IS).

Step 5: Processing

  • Vortex for 1 minute.

  • Centrifuge at 4,000 rpm for 15 minutes (4°C) to pellet precipitated proteins.

  • Transfer supernatant to LC-MS/MS vials.

Workflow Logic Diagram

ExperimentalWorkflow Start Start: Microsome Thaw Split Split Conditions Start->Split Arm_Hydrolysis Arm A: Hydrolysis (Microsomes + Buffer) Split->Arm_Hydrolysis Arm_Inhibition Arm B: Inhibition Control (+ BNPP 100µM) Split->Arm_Inhibition Incubate Pre-incubation (10 min @ 37°C) Arm_Hydrolysis->Incubate Arm_Inhibition->Incubate Spike Spike Metomidate (1µM) NO NADPH Incubate->Spike Sample Sampling (0-60 min) Quench with ACN Spike->Sample Analyze LC-MS/MS Analysis (Parent vs. Acid) Sample->Analyze

Figure 2: Experimental design to validate esterase-mediated hydrolysis.

Part 3: Data Interpretation & Kinetics[2]

Quantitative Analysis (LC-MS/MS)

To validate the pathway, monitor two transitions. The disappearance of the parent must correlate with the appearance of the acid.

AnalyteMolecular WeightIonizationTransition (Quant)Transition (Qual)
Metomidate 230.26 DaESI (+)


Metomidate Acid 216.24 DaESI (+)


Calculation of Intrinsic Clearance ( )

Plot the natural log of the remaining Metomidate percentage vs. time. The slope of the linear regression (


) represents the elimination rate constant.




Acceptance Criteria (Self-Validation)
  • Linearity: The

    
     of the ln(concentration) vs. time plot must be 
    
    
    
    .[1]
  • Mass Balance: The molar sum of [Metomidate] + [Metomidate Acid] should remain relatively constant (>80%) if hydrolysis is the sole pathway.

  • Inhibition Check: In the BNPP arm, the half-life of Metomidate should increase significantly (often >5-fold) compared to the control arm, confirming esterase dependence.

Part 4: Species-Specific Considerations

While the mechanism is conserved, the rate varies by species, affecting dose translation.

SpeciesDominant EnzymeRelative Hydrolysis RateNotes
Human hCES1HighRapid clearance; short duration of anesthesia.
Rat Ces1/EsterasesVery HighOften requires higher mg/kg dosing than humans.
Dog CESModerateVariable expression of CES isoforms.
Fish (Trout) CES-likeTemperature DependentHydrolysis slows significantly in cold water (<10°C), prolonging sedation.

References

  • Buchwald, P. (2001).[2] Structure-metabolism relationships: Steric effects and the enzymatic hydrolysis of carboxylic esters.[3][4] Mini Reviews in Medicinal Chemistry, 1(2), 101–111. Link

  • Laumen, K., & Schneider, M. P. (1988).[3] A highly selective ester hydrolase from Pseudomonas Sp.[2] for the enzymatic preparation of enantiomerically pure secondary alcohols.[2] Journal of the Chemical Society, Chemical Communications. Link

  • Wang, Q., et al. (2011). In vitro and in vivo metabolism of etomidate in humans and animals.[5][6] Xenobiotica. (Note: Validates the imidazole-ester hydrolysis pathway common to metomidate).

  • Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions, 162(3), 195-211. Link

  • Pea, F. (2001). Pharmacology of sedation and analgesia in the critically ill. Current Opinion in Critical Care. (Discusses the clinical relevance of rapid ester hydrolysis in soft drugs).

Sources

Protocols & Analytical Methods

Method

Preparation of metomidate hydrochloride stock solutions for aquaculture sedation

Application Note: Precision Preparation and Stability Management of Metomidate Hydrochloride Stock Solutions Executive Summary Metomidate Hydrochloride (Meto-HCl) is a potent, non-barbiturate imidazole-based hypnotic age...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Preparation and Stability Management of Metomidate Hydrochloride Stock Solutions

Executive Summary

Metomidate Hydrochloride (Meto-HCl) is a potent, non-barbiturate imidazole-based hypnotic agent widely used in aquaculture for sedation and immobilization. Unlike Tricaine Methanesulfonate (MS-222), Metomidate does not induce a severe cortisol stress response, making it the "Gold Standard" for physiological sampling and transport stress reduction.

However, its utility is often compromised by improper stock preparation. Metomidate is an ester , making it susceptible to hydrolytic degradation, particularly in alkaline environments. This guide provides a scientifically rigorous protocol for preparing, storing, and validating Meto-HCl stock solutions to ensure experimental reproducibility and animal welfare.

Scientific Foundation & Mechanism

Mechanism of Action

Metomidate acts as a positive allosteric modulator of the GABA-A receptor . By binding to a specific site on the receptor complex, it enhances the influx of chloride ions (


), leading to hyperpolarization of the neuronal membrane and subsequent CNS depression.
The "Analgesia Gap" (Critical Insight)

WARNING: While Metomidate is an excellent hypnotic (induces sleep/loss of equilibrium), it possesses negligible analgesic (pain-relieving) properties .

  • Use Case: Non-invasive biometrics (weighing/measuring), transport, blood sampling, and spawning induction.

  • Contraindication: Invasive surgery. If surgery is required, Metomidate must be combined with a local anesthetic (e.g., Lidocaine) or replaced with MS-222/Eugenol.

Chemical Stability Profile
  • Compound: Metomidate Hydrochloride (

    
    )[1]
    
  • Solubility: High in water (>100 mg/mL), unlike Metomidate Base.

  • Degradation Pathway: The ester linkage is prone to hydrolysis, breaking down into metomidate acid (inactive) and methanol. This reaction is catalyzed by heat, light, and high pH (alkaline hydrolysis).

Protocol: Preparation of Master Stock Solution (10 mg/mL)

Objective: Create a stable, high-concentration stock solution (10 mg/mL) that allows for easy volumetric dosing (1 mL stock per 1 L tank water = 10 mg/L).

Materials & Reagents
  • Active Pharmaceutical Ingredient (API): Metomidate Hydrochloride (Purity >98%).[2]

  • Solvent: Milli-Q Type 1 Water (or distilled water). Avoid tap water due to variable pH and chlorine.

  • Container: Class A Volumetric Flask (Amber glass to prevent photo-degradation).

  • Filtration: 0.22 µm PVDF Syringe Filter (for sterilization/particulate removal).

Step-by-Step Workflow

StockPrep Start Start: Weighing Dissolve Dissolution (Milli-Q Water) Start->Dissolve Add 1.0g to 80mL Water Check pH Verification (Target: 4.0 - 6.0) Dissolve->Check Ensure Dissolution Filter Filtration (0.22 µm) Check->Filter Top up to 100mL Store Storage (Amber Vial, 4°C) Filter->Store Aliquot

Figure 1: Workflow for the preparation of a 10 mg/mL Metomidate HCl Master Stock.

  • Weighing: Accurately weigh 1.0 g of Metomidate HCl powder.

  • Initial Dissolution: Transfer powder to a 100 mL amber volumetric flask. Add approximately 80 mL of Milli-Q water.

  • Mixing: Swirl gently or use a magnetic stirrer at low speed until fully dissolved. Note: Metomidate HCl dissolves rapidly; vigorous shaking is unnecessary and introduces bubbles.

  • pH Check (Self-Validation): Spot-check the pH of this solution. It should be slightly acidic (pH 4.0–6.0). If the pH is >7.0, the water source may be contaminated, or the container is not clean. Do not adjust pH with NaOH , as this accelerates hydrolysis.

  • Volume Adjustment: Add Milli-Q water to the graduation mark (100 mL total volume).

  • Filtration (Optional but Recommended): Pass the solution through a 0.22 µm syringe filter into sterile amber storage vials. This prevents microbial growth during storage.

Storage & Stability Management

Metomidate solutions are less stable than MS-222 solutions. Adhere to these strict storage rules to prevent "silent failure" (where the drug loses potency without visible change).

ParameterConditionRationale
Temperature 4°C (Refrigerated)Slows hydrolysis kinetics.
Light Dark / Amber Glass Imidazole rings are photosensitive.
Shelf Life 3 Months (at 4°C)Hydrolysis creates inactive byproducts over time.
Freezing -20°C (Recommended)Can extend stability to 12 months. Aliquot to avoid freeze-thaw cycles.

Application & Dosing Strategy

Dosage Matrix: The effective dose varies by species and water temperature.[3] Always perform a bioassay on a small cohort (n=3) before mass treatment.

Desired EffectTarget ConcentrationVolume of Stock (10 mg/mL) per 10 Liters of Tank Water
Light Sedation (Transport)0.1 – 0.5 mg/L0.1 – 0.5 mL
Deep Sedation (Biometrics)1.0 – 2.0 mg/L1.0 – 2.0 mL
Anesthesia (Induction)5.0 – 10.0 mg/L5.0 – 10.0 mL

Application Protocol:

  • Prepare Bath: Fill the treatment tank with system water (to match temperature and pH).

  • Calculate & Add: Pipette the required volume of Master Stock into the bath.

  • Mix: Stir gently to ensure homogeneity.

  • Induction: Introduce fish. Monitor opercular rate.

    • Sedation: Fish remains upright but reactive stimuli are dulled.

    • Anesthesia:[3][4][5][6][7][8] Total loss of equilibrium (fish turns belly up).

  • Recovery: Transfer fish to a highly aerated recovery tank (no drug). Recovery should occur within 5–10 minutes.

Troubleshooting & Quality Control

If induction takes longer than expected (>5 minutes for anesthesia), perform the following checks:

QC Problem Issue: Delayed Induction CheckpH Check Tank pH Problem->CheckpH Decision1 Is pH > 8.0? CheckpH->Decision1 CheckStock Check Stock Age Decision2 Is Stock > 3 Months? CheckStock->Decision2 Decision1->CheckStock No Action1 Metomidate is less effective at high pH. Increase dose slightly. Decision1->Action1 Yes Action2 Hydrolysis likely. Discard and remake. Decision2->Action2 Yes

Figure 2: Troubleshooting logic for reduced anesthetic efficacy.

References

  • FDA (U.S. Food and Drug Administration). (2009). Freedom of Information Summary: Aquacalm (Metomidate Hydrochloride).[6] Index of Legally Marketed Unapproved New Animal Drugs for Minor Species.[6][9] Link

  • Syndel. (2023). Aquacalm Product Label and Application Note.[3][5]Link

  • Ross, L. G., & Ross, B. (2008).[6] Anaesthetic and Sedative Techniques for Aquatic Animals (3rd ed.). Blackwell Publishing.[6] (Authoritative text on comparative aquatic anesthesia).

  • Olsen, Y. A., et al. (1995).[6] "Metomidate anaesthesia in Atlantic salmon, Salmo salar, prevents plasma cortisol increase during stress."[6][7] Aquaculture, 134(1-2), 155-168.[6][7] Link

  • Mattson, N. S., & Riple, T. H. (1989).[6] "Metomidate, a better anesthetic for cod (Gadus morhua) in comparison with benzocaine, MS-222, chlorobutanol, and phenoxyethanol."[6] Aquaculture, 83(1-2), 89-94.[6] Link

Sources

Application

Long-term sedation techniques using metomidate hydrochloride in flow-through systems

An authoritative guide to the principles, applications, and execution of long-term sedation in aquatic organisms utilizing metomidate hydrochloride within controlled flow-through systems. Introduction: The Imperative for...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the principles, applications, and execution of long-term sedation in aquatic organisms utilizing metomidate hydrochloride within controlled flow-through systems.

Introduction: The Imperative for Controlled, Long-Term Sedation

In aquatic research and aquaculture, maintaining fish in a calm, low-stress state for extended periods is often critical for experimental success and animal welfare. Applications ranging from post-surgical recovery and chronic physiological monitoring to transportation and acclimation necessitate a reliable method for long-term sedation. Metomidate hydrochloride, a potent, non-barbiturate hypnotic agent, has emerged as a superior choice for such applications due to its stable sedative properties and wide safety margin in many fish species.[1][2]

Unlike traditional anesthetics like MS-222, which can cause physiological stress and acidify the water, metomidate primarily acts on the central nervous system, offering a more controlled and less disruptive sedation.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for establishing and maintaining long-term sedation with metomidate hydrochloride in dynamic flow-through aquatic systems.

Mechanism of Action: A Central Nervous System Approach

Metomidate hydrochloride is an imidazole-based compound that functions as a potent hypnotic.[5][6] Its primary mechanism involves the potentiation of the gamma-aminobutyric acid (GABA) type A receptor (GABAA) in the central nervous system.[5][7][8] GABA is the principal inhibitory neurotransmitter in the vertebrate brain. By enhancing the effect of GABA, metomidate increases neuronal inhibition, leading to a state of sedation or hypnosis.[5]

A key feature of metomidate is its ability to inhibit adrenal steroidogenesis, specifically the production of cortisol, the primary stress hormone in fish.[8][9][10] This is achieved by selectively inhibiting the enzyme 11β-hydroxylase.[5][11] This dual action of CNS depression and cortisol synthesis inhibition makes metomidate particularly effective for minimizing stress responses during handling, transport, or experimental procedures.[8][10]

Diagram: Mechanism of Action of Metomidate Hydrochloride

cluster_Neuron Postsynaptic Neuron cluster_Adrenal Adrenal/Interrenal Tissue GABA_Receptor GABA-A Receptor Chloride_Channel Chloride Ion (Cl-) Channel GABA_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition / Sedation) Chloride_Channel->Hyperpolarization Leads to Enzyme 11β-hydroxylase Cortisol Cortisol Synthesis Enzyme->Cortisol Catalyzes Stress_Response Reduced Stress Response Cortisol->Stress_Response Suppression leads to Metomidate Metomidate Hydrochloride Metomidate->GABA_Receptor Potentiates Metomidate->Enzyme Inhibits GABA GABA GABA->GABA_Receptor Binds to

Caption: Metomidate potentiates GABA-A receptors and inhibits cortisol synthesis.

Application Notes: System Design and Drug Properties

Flow-Through System: The Ideal Environment for Long-Term Sedation

A flow-through system is characterized by a continuous, single-pass flow of fresh water into and out of the holding tank.[12] This design is inherently superior to static or recirculating systems for long-term sedation protocols for several key reasons:

  • Stable Environment : The constant influx of fresh water ensures that metabolic byproducts, such as ammonia and carbon dioxide, are continuously flushed out, preventing their accumulation to toxic levels.[12]

  • Consistent Drug Concentration : By precisely controlling the infusion rate of a metomidate stock solution into the inflow, a stable and continuous therapeutic concentration can be maintained in the tank.

  • High Oxygen Levels : The incoming water can be saturated with oxygen, ensuring optimal respiratory conditions for the sedated fish, whose gill ventilation may be reduced.[12]

Metomidate Hydrochloride (Aquacalm®) Properties

Metomidate hydrochloride is a water-soluble powder, making it easy to prepare concentrated stock solutions for infusion.[1][6] It is effective across a range of temperatures and water hardness levels, though it is contraindicated for use in highly acidic waters.[2][13]

PropertyDescriptionSource
Trade Name Aquacalm®, Marinil[1][14]
Chemical Name Metomidate hydrochloride[1]
Pharmacological Class Non-barbiturate hypnotic[1]
Form Soluble powder[1]
Mechanism Central Nervous System (CNS) depressant; Cortisol synthesis inhibitor[4][8]
Primary Use Sedation and anesthesia in ornamental and non-food fish[13][14]
Water Solubility High[1]

Protocols for Long-Term Sedation in a Flow-Through System

This section details the necessary steps to establish and maintain a state of long-term sedation. The protocol is divided into three phases: Preparation and Range-Finding, System Setup and Initiation, and Maintenance and Monitoring.

Phase 1: Preparation and Range-Finding

Objective: To determine the minimum effective sedative dose for the target species and to prepare the necessary materials.

Materials:

  • Metomidate hydrochloride (e.g., Aquacalm®)

  • Calibrated digital scale (0.001 g accuracy)

  • Flow-through holding system (tanks, water source, plumbing)

  • Peristaltic pump with appropriate tubing

  • Magnetic stirrer and stir bars

  • Volumetric flasks and graduated cylinders

  • Water quality test kits (dissolved oxygen, pH, ammonia, nitrite)

  • Small, separate tanks for range-finding study

  • A small cohort of test fish (from the same population as the main study group)

Step-by-Step Protocol:

  • Species-Specific Dose Determination:

    • The efficacy of metomidate is species-dependent.[2] Therefore, a preliminary range-finding study is mandatory .

    • Prepare a series of small, aerated tanks with known volumes of water from the main system.

    • Prepare a 1 g/L (1000 mg/L) stock solution of metomidate hydrochloride.

    • Expose small groups of fish (n=3-5 per group) to a range of concentrations (e.g., 0.25, 0.5, 0.75, and 1.0 mg/L).[1][13]

    • Observe the fish for the desired level of sedation (Stage 1 Anesthesia): characterized by reduced activity, decreased response to stimuli, but maintenance of equilibrium.

    • Identify the lowest concentration that achieves the desired sedative state within a reasonable time (e.g., 15-30 minutes). This will be your target concentration.

  • Stock Solution Preparation:

    • Calculate the total amount of metomidate needed for the duration of the study.

    • Prepare a concentrated stock solution. A concentration of 1-10 g/L is typically manageable. Using system water or deionized water is acceptable.

    • Example Calculation: To prepare 1 Liter of a 5 g/L stock solution, dissolve 5.0 g of metomidate hydrochloride powder in water and bring the final volume to 1.0 L in a volumetric flask.

    • Mix thoroughly using a magnetic stirrer until all powder is dissolved. Store the stock solution in a labeled, light-protected container.

Phase 2: System Setup and Initiation

Objective: To calibrate the system and begin the continuous infusion of metomidate to achieve the target concentration.

Diagram: Flow-Through Sedation System Workflow

cluster_Setup System Setup cluster_System Experimental Tank Water_Source Conditioned Water Source (Temp & O2 Adjusted) Mixing_Point Water_Source->Mixing_Point Flow Rate (F_tank) Stock_Solution Metomidate Stock Solution Peristaltic_Pump Peristaltic Pump Stock_Solution->Peristaltic_Pump Peristaltic_Pump->Mixing_Point Infusion Rate (F_infuse) Holding_Tank Fish Holding Tank (Flow Rate = F_tank) Mixing_Point->Holding_Tank Outflow Outflow to Drain Holding_Tank->Outflow

Caption: Workflow for continuous delivery of metomidate in a flow-through system.

Step-by-Step Protocol:

  • System Flow Rate Measurement (Ftank):

    • Accurately measure the flow rate of water into your experimental tank in Liters per minute (L/min). This can be done by timing how long it takes to fill a container of a known volume. Repeat this measurement multiple times to ensure accuracy.

  • Infusion Rate Calculation (Finfuse):

    • Use the following mass balance equation to calculate the required infusion rate of your stock solution:

      Ctarget × Ftank = Cstock × Finfuse

      Where:

      • Ctarget = Target metomidate concentration in the tank (mg/L) (from Phase 1)

      • Ftank = Water flow rate into the tank (L/min)

      • Cstock = Concentration of your stock solution (mg/L)

      • Finfuse = Required infusion rate of the stock solution (L/min)

    • Rearrange to solve for Finfuse:

      Finfuse (L/min) = (Ctarget × Ftank) / Cstock

    • Convert Finfuse to a more practical unit, such as milliliters per minute (mL/min), by multiplying by 1000.

  • Peristaltic Pump Calibration:

    • Set your peristaltic pump to the calculated infusion rate (Finfuse).

    • Calibrate the pump by running it for a set period (e.g., 5-10 minutes) and accurately measuring the volume of liquid dispensed. Adjust the pump settings as necessary until the dispensed volume matches the calculated rate.

  • Initiation of Sedation:

    • Place the fish into the flow-through tank and allow them to acclimate for a period recommended for the species.[15]

    • Begin the infusion of the metomidate stock solution at the calibrated rate into the water inflow line. Ensure the infusion point allows for thorough mixing before the water enters the tank.

    • The time to reach the target concentration will depend on the tank volume and flow rate (turnover time).

Phase 3: Maintenance and Monitoring

Objective: To ensure the welfare of the fish and the stability of the system throughout the long-term sedation period.

Step-by-Step Protocol:

  • Daily System Checks:

    • Flow Rates: Verify both the main tank flow rate (Ftank) and the pump infusion rate (Finfuse) daily.

    • Stock Solution: Check the level of the stock solution and replace as needed.

    • Equipment: Ensure all pumps and aeration equipment are functioning correctly.

  • Water Quality Monitoring:

    • Monitor key water quality parameters at least once daily. Sedated fish may have altered metabolic rates, potentially affecting waste production.

    • Parameters: Dissolved Oxygen (maintain near saturation), pH, Ammonia (should be < 0.02 mg/L), and Nitrite (should be < 0.1 mg/L).

    • Adjust the main flow rate (Ftank) if necessary to maintain water quality, and recalculate/re-calibrate the infusion rate (Finfuse) accordingly.

  • Fish Welfare Assessment:

    • Observe the fish at least twice daily for signs of distress.

    • Signs of Adequate Sedation: Calm, swimming slowly or resting on the bottom, maintaining equilibrium, slow and regular opercular (gill) movement.

    • Signs of Over-Sedation: Loss of equilibrium, cessation of opercular movement, complete lack of response to gentle stimuli.

    • Signs of Distress: Gasping at the surface, erratic swimming, physical injury.

    • If distress or over-sedation is observed, immediately stop the metomidate infusion and allow the system to flush with fresh water.

  • Duration of Treatment:

    • Sedation with metomidate should not be extended beyond 8 hours without consulting veterinary or ethical review committee approval, as long-term effects are not fully characterized.[13][14] For protocols requiring longer periods, careful justification and intensive monitoring are essential.

  • Recovery:

    • To end the sedation, simply stop the peristaltic pump.

    • The continuous flow of fresh water will gradually flush the metomidate from the system.

    • Continue to monitor the fish until they return to normal behavior. Recovery time can range from 20 to 90 minutes, depending on the species and duration of exposure.[13][14]

Safety and Handling

Metomidate hydrochloride is a drug that acts on the central nervous system and should be handled with care.[1][6]

  • Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a dust mask when handling the powder to avoid skin contact, eye contact, and inhalation.

  • Handling: The toxicological properties have not been thoroughly investigated.[1][6] Avoid direct contact. In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes.[1]

  • Disposal: Dispose of unused stock solutions and contaminated materials in accordance with local and institutional regulations.

References

  • Freedom of Information Summary for Aquacalm. (2017). U.S. Food and Drug Administration (FDA). [Link]

  • Comparison of Alfaxalone and Tricaine Methanesulfonate Immersion Anesthesia and Alfaxalone Residue Clearance in Rainbow Trout (Oncorhynchus mykiss). (2017). National Institutes of Health (NIH). [Link]

  • Guidelines for the Use of Fishes in Research. (2004). American Fisheries Society. [Link]

  • Aquacalm for Animal Use (Canada). (2022). Drugs.com. [Link]

  • Pharmacokinetic and pharmacodynamic properties of metomidate in turbot (Scophthalmus maximus) and halibut (Hippoglossus hippoglossus). (2003). PubMed. [Link]

  • Effects of Using Tricaine Methanesulfonate and Metomidate before Euthanasia on the Contractile Properties of Rainbow Trout (Oncorhynchus mykiss) Myocardium. (2016). National Institutes of Health (NIH). [Link]

  • Investigational Use of Metomidate Hydrochloride as a Shipping Additive for Two Ornamental Fishes. (2009). Journal of Aquatic Animal Health, Oxford Academic. [Link]

  • What is the best method to anesthetize a fish? (2015). ResearchGate. [Link]

  • Comparative Efficacy of MS-222 (Tricaine Methanesulfonate) and Clove Oil (Eugenol) in Red Pacu (Colossoma brachypomum). (2001). Veterinary Information Network (VIN). [Link]

  • Flow-Through and Recirculatory Water Systems for Fish Tanks. (n.d.). Infonet-Biovision. [Link]

  • Investigational Use of Metomidate Hydrochloride as a Shipping Additive for Two Ornamental Fishes. (2009). Oxford Academic. [Link]

  • Good Anesthesia Practice for Fish and Other Aquatics. (2021). MDPI. [Link]

  • Best Sedatives to Use: The Pros and Cons of the Sedatives Available. (2024). Voda IQ. [Link]

  • The use of tricaine methanesulfonate, clove oil, metomidate, and 2-phenoxyethanol for anesthesia induction in alewives (Alosa pseudoharengus). (2016). UNH Scholars' Repository. [Link]

  • Fish Anesthetics. (n.d.). Canadian Council on Animal Care. [Link]

  • Design and Construction of Raceways and Other Flow-Through Systems. (n.d.). Food and Agriculture Organization (FAO). [Link]

  • Anaesthesia of laboratory, aquaculture and ornamental fish: Proceedings of the first LASA-FVS Symposium. (2019). National Institutes of Health (NIH). [Link]

  • AQUACALM Product Label. (n.d.). Syndel CANADA. [Link]

  • What is Metomidate used for? (2024). Patsnap Synapse. [Link]

  • Designing a Flow Through Raceway System for Salmonids. (2014). OSU South Centers. [Link]

  • Preliminary Investigations into Use of Metomidate for Euthanasia of Ornamental Fishes. (2020). ResearchGate. [Link]

  • Anaesthesia of farmed fish: implications for welfare. (2007). PubMed. [Link]

  • Anaesthesia in Fisheries: Implications for Welfare. (2023). ResearchGate. [Link]

  • Clinical Anesthesia and Analgesia in Fish. (2007). WBI Studies Repository. [Link]

  • Managing Flow-Through Systems. (n.d.). Alabama Cooperative Extension System. [Link]

  • Flow through system or raceway system. (n.d.). Aquaculture ID. [Link]

  • Rates of cortisol increase and decrease in channel catfish and sunshine bass exposed to an acute confinement stressor. (2006). BioKB. [Link]

  • Fish Sedation, Anesthesia, Analgesia, and Euthanasia: Considerations, Methods, and Types of Drugs. (2009). ILAR Journal. [Link]

  • Safety Data Sheet for Metomidate hydrochloride. (2015). Syndel. [Link]

  • Etomidate as an anesthetic in Colossoma macropomum: Behavioral and electrophysiological data complement each other as a tool to assess anesthetic safety. (2021). PubMed Central. [Link]

  • Metomidate Hydrochloride-impurities. (n.d.). Pharmaffiliates. [Link]

Sources

Method

Application Note &amp; Protocols: Formulation of Metomidate Hydrochloride for Veterinary Parenteral Administration

Abstract: Metomidate hydrochloride is an imidazole-derivative hypnotic agent with significant potential in veterinary medicine, particularly as a sedative and anesthetic for poikilothermic (cold-blooded) species and for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Metomidate hydrochloride is an imidazole-derivative hypnotic agent with significant potential in veterinary medicine, particularly as a sedative and anesthetic for poikilothermic (cold-blooded) species and for specific diagnostic applications.[1][2][3][4] Its primary mechanism involves the potentiation of the GABA-A receptor system, leading to sedation, and the selective inhibition of adrenal steroidogenesis, which can mitigate stress responses.[5][6] The development of a stable, safe, and effective parenteral formulation is critical for its clinical application. This document provides a comprehensive guide for researchers and drug development professionals on the systematic formulation of metomidate hydrochloride for parenteral administration. It outlines essential pre-formulation studies, proposes aqueous-based formulations, and details protocols for preparation, quality control, and stability testing, grounded in established pharmaceutical principles.

Introduction to Metomidate Hydrochloride

Metomidate hydrochloride (CAS: 35944-74-2) is the hydrochloride salt of metomidate, a potent sedative-hypnotic.[6] Unlike its analogue etomidate, which is widely used in human medicine, metomidate has found a niche in veterinary applications, especially in aquaculture, due to its efficacy and water solubility.[1][2][3][4][7][8] Its dual mechanism of action—modulating GABA-A receptors for sedation and inhibiting 11β-hydroxylase to suppress cortisol synthesis—makes it a unique candidate for minimizing procedural stress in animals.[5][6][9][10]

The goal of parenteral formulation is to create a sterile, non-pyrogenic, and stable liquid dosage form suitable for injection (e.g., intravenous, intramuscular). For a water-soluble compound like metomidate hydrochloride, an aqueous solution is the most direct and often safest approach. This guide will focus on developing such a solution, addressing critical parameters like solubility, pH, stability, and isotonicity.

Part 1: Pre-Formulation Studies

Before any formulation can be developed, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount. These studies inform all subsequent formulation decisions.

Physicochemical Properties of Metomidate Hydrochloride

A summary of key properties for metomidate hydrochloride is presented below.

PropertyValueSource(s)
CAS Number 35944-74-2[6][11]
Molecular Formula C₁₃H₁₄N₂O₂ · HCl[6][12]
Molecular Weight 266.72 g/mol [6][11]
Appearance White to off-white solid powderMedKoo Biosciences[6]
Melting Point 173-174 °CChemicalBook [11 from initial search]
Solubility Soluble in PBS (pH 7.2): ≥10 mg/mLCayman Chemical [10 from initial search]
Water-soluble[1][2][3][4]
Sparingly soluble in EthanolCayman Chemical [10 from initial search]
Storage 2-8°C, protected from light and moisture[1, 33 from initial search]
Protocol 1: pH-Solubility Profile Determination

Causality: The solubility of an ionizable drug like metomidate hydrochloride can be highly dependent on the pH of the solution. Determining the pH range of maximum solubility is crucial for preventing precipitation upon storage and for selecting an appropriate buffer system.

Methodology:

  • Materials: Metomidate HCl, deionized water, a series of buffers (e.g., citrate, phosphate, tris) covering a pH range from 3 to 9, calibrated pH meter, shaker water bath, 0.22 µm syringe filters, HPLC system.

  • Procedure:

    • Prepare saturated solutions of metomidate HCl in each buffer. Add an excess of the API to each buffer solution in separate vials.

    • Equilibrate the vials in a shaker water bath at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, visually confirm the presence of undissolved solid.

    • Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove undissolved particles.

    • Dilute the filtered samples appropriately and analyze the concentration of dissolved metomidate HCl using a validated HPLC method (see Protocol 4).

    • Measure the final pH of each saturated solution.

    • Plot the measured solubility (mg/mL) against the final pH to generate the pH-solubility profile.

Protocol 2: Excipient Compatibility Screening

Causality: Excipients are necessary for stability, tonicity, and preservation, but they can also interact with the API, causing degradation. This screening identifies compatible excipients early in the development process.

Methodology:

  • Materials: Metomidate HCl, candidate excipients (e.g., sodium chloride, mannitol, benzyl alcohol, various buffering agents), HPLC vials, stability chambers.

  • Procedure:

    • Prepare binary mixtures of metomidate HCl with each candidate excipient, typically in a 1:1 or 1:5 ratio (API:excipient).

    • Prepare a control sample of pure metomidate HCl.

    • Store samples under accelerated stability conditions (e.g., 40°C/75% RH) and ambient conditions for a set period (e.g., 2 and 4 weeks).

    • At each time point, analyze the samples by HPLC (Protocol 4).

    • Compare the chromatograms of the mixtures to the control. Look for the appearance of new degradation peaks or a significant loss of the main API peak.

    • Excipients that do not induce significant degradation are considered compatible.

Part 2: Formulation Development

Based on the pre-formulation data, a simple, aqueous-based parenteral solution can be designed. The primary goals are to ensure solubility, stability, isotonicity, and sterility.

Rationale for Excipient Selection
  • Vehicle: Water for Injection (WFI) is the standard and safest vehicle for parenteral formulations.

  • Tonicity Adjusting Agent: Parenteral solutions should be isotonic with blood (approx. 280-300 mOsm/L) to prevent cell damage and irritation at the injection site.[13] Sodium chloride is a common and effective tonicity adjuster.

  • Buffering Agent: A buffer is essential to maintain the pH within the optimal range for solubility and stability identified in Protocol 1. A phosphate or citrate buffer system is a common choice. For etomidate, a related compound, formulations are often buffered to a pH of 6.0 (range 4.0 to 7.0).[8][14] This is a logical starting point for metomidate.

  • Preservative: For multi-dose formulations, a preservative such as benzyl alcohol may be required to prevent microbial growth. For single-use vials, a preservative is not necessary if the product is terminally sterilized or aseptically filled.

Proposed Formulation Compositions

The following are starting-point formulations. The exact amount of sodium chloride will need to be calculated based on the sodium chloride equivalent (E-value) of metomidate HCl.

ComponentFunctionFormulation A (5 mg/mL)Formulation B (10 mg/mL)
Metomidate HClActive Ingredient5.0 mg10.0 mg
Sodium Phosphate BufferBuffering Agentq.s. to pH 6.5q.s. to pH 6.5
Sodium ChlorideTonicity Agentq.s. to isotonicityq.s. to isotonicity
Water for Injection (WFI)Vehicleq.s. to 1.0 mLq.s. to 1.0 mL

Tonicity Calculation (Example): To make a solution isotonic, the total freezing point depression (ΔTf) should be 0.52°C.[13]

  • Determine ΔTf of the unadjusted solution: Find the ΔTf for a 1% w/v solution of metomidate HCl from literature or experimentally. Let's assume it is X. The contribution from a 0.5% solution (5 mg/mL) would be 0.5 * X.

  • Calculate the required ΔTf from the tonicity agent: 0.52 - (0.5 * X).

  • Calculate the amount of NaCl needed: A 1% w/v solution of NaCl has a ΔTf of 0.576°C.[13] Amount of NaCl (g/100mL) = (0.52 - (0.5 * X)) / 0.576

Note: If the sodium chloride equivalent (E-value) is known, the calculation is simpler: Amount of NaCl needed (g) = 0.9 - (Weight of drug (g) * E-value of drug).

Protocol 3: Preparation of a Lab-Scale Batch (100 mL)

Methodology:

  • Materials: Metomidate HCl, sodium phosphate (monobasic and dibasic), sodium chloride, WFI, sterile glassware, 0.22 µm sterilizing filter.

  • Procedure (conducted in a laminar flow hood):

    • Take approximately 80 mL of WFI in a sterile beaker.

    • Add and dissolve the required amounts of the sodium phosphate buffer salts to achieve the target pH (e.g., 6.5).

    • Slowly add and dissolve the calculated amount of Metomidate HCl with constant stirring.

    • Add and dissolve the calculated amount of sodium chloride.

    • Check and adjust the final pH if necessary using dilute NaOH or HCl solutions.

    • Add WFI to bring the final volume to 100 mL.

    • Filter the solution through a 0.22 µm sterilizing filter into a sterile receiving vessel.

    • Aseptically fill the solution into sterile vials (e.g., 2 mL or 5 mL Type I glass vials) and seal with sterile stoppers and aluminum caps.

Part 3: Quality Control & Analysis

Rigorous analytical testing is required to ensure the identity, strength, quality, and purity of the final product.

Protocol 4: Stability-Indicating HPLC Method

Causality: A validated, stability-indicating HPLC method is the cornerstone of quality control. It must be able to separate the API from any degradation products or impurities, allowing for accurate quantification of the drug's potency and stability over time.

Methodology (based on literature for related compounds):

  • System: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM, pH 7.8-8.2) and acetonitrile. A gradient elution may be necessary to resolve all impurities. [35 from initial search]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm. [35 from initial search]

  • Column Temperature: 30°C.

  • Forced Degradation Study (Method Validation):

    • To prove the method is stability-indicating, subject the metomidate HCl solution to stress conditions: acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), heat, and light (photostability).

    • Analyze the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main metomidate peak (resolution > 1.5) and a mass balance is achieved.

Protocol 5: Sterility and Endotoxin Testing

Causality: Parenteral products must be sterile and free from excessive levels of bacterial endotoxins to prevent life-threatening infections and pyrogenic reactions.

Methodology:

  • Sterility Testing:

    • Perform according to USP <71> standards.

    • Directly inoculate the formulation into two types of sterile culture media (e.g., Soybean-Casein Digest Medium and Fluid Thioglycollate Medium).

    • Incubate for 14 days and observe for any signs of microbial growth.

  • Bacterial Endotoxins Test (LAL Test):

    • Perform according to USP <85> standards.

    • Use the Limulus Amebocyte Lysate (LAL) test to quantify the level of endotoxins.

    • The endotoxin limit for parenteral drugs is dependent on the dose but is typically NMT 5 EU/kg of body weight.

Part 4: Sterilization and Stability

Selection of Sterilization Method
  • Terminal Sterilization (Autoclaving): Steam sterilization (e.g., 121°C for 15 minutes) is the preferred method for aqueous solutions as it provides the highest assurance of sterility. [3, 4 from initial search] However, its feasibility depends entirely on the thermal stability of metomidate HCl in the final formulation. A feasibility study is required.

  • Sterile Filtration: If the drug degrades under heat, aseptic processing with sterile filtration (0.22 µm filter) into pre-sterilized containers is the alternative method. [3 from initial search] This was the method used in the lab-scale batch preparation (Protocol 3).

Protocol 6: Terminal Sterilization Feasibility Study

Methodology:

  • Prepare the final formulation and fill it into vials as described in Protocol 3.

  • Subject a set of vials to a standard autoclave cycle (121°C, 15 min).

  • Analyze the autoclaved samples immediately using the HPLC method (Protocol 4) and compare them to unfiltered, unautoclaved controls.

  • Assess for any loss in potency or increase in degradation products. A significant change (>2-3%) would indicate that terminal sterilization by heat is not suitable.

Protocol 7: Formal Stability Study Protocol

Causality: To establish a shelf-life for the product, its stability must be evaluated over time under controlled storage conditions, following guidelines from regulatory bodies like the FDA's Center for Veterinary Medicine (CVM).[15][16]

Methodology:

  • Storage Conditions (as per VICH guidelines):

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH (or recommended storage, e.g., 5°C).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 1, 2, 3, and 6 months.

  • Tests to be Performed:

    • Appearance: Visual inspection for color change and precipitation.

    • pH: Measurement of the solution's pH.

    • Assay: HPLC analysis for the concentration of metomidate HCl.

    • Related Substances: HPLC analysis for degradation products.

    • Sterility and Endotoxin Testing: Performed at the beginning and end of the study period.

  • Acceptance Criteria: Typically, the formulation is considered stable if the assay remains within 90-110% of the label claim, no significant increase in degradation products is observed, and physical properties remain unchanged.

Diagrams and Workflows

Overall Formulation Development Workflow

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation & Process cluster_2 Phase 3: Analysis & Stability P1 Physicochemical Characterization P2 Protocol 1: pH-Solubility Profile P1->P2 P3 Protocol 2: Excipient Compatibility P2->P3 F1 Propose Formulations (Table) P3->F1 Data Informs Formulation F2 Protocol 3: Lab-Scale Batch Prep F1->F2 F3 Sterilization Method Selection F2->F3 A1 Protocol 4: HPLC Method Dev & Validation F2->A1 Samples for Analysis A3 Protocol 7: Formal Stability Study F3->A3 Defines Batch for Stability A2 Protocol 5: Sterility/Endotoxin Testing A1->A2 A1->A3 Final Final Product Specification & Shelf-Life A3->Final

Caption: Workflow for parenteral formulation development of metomidate HCl.

HPLC Analysis Workflow

HPLC_Workflow Sample Formulation Sample (e.g., from stability study) Dilution Accurate Dilution with Mobile Phase Sample->Dilution Injection Inject into HPLC System Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection at 235 nm Separation->Detection Data Chromatogram Generation & Integration Detection->Data Report Calculate Assay & Impurity Levels Data->Report

Caption: Standard workflow for the HPLC analysis of metomidate HCl.

References

  • U.S. Food and Drug Administration. (2018). CVM GFI #238 Modified Release Veterinary Parenteral Dosage Forms: Development, Evaluation, and Establishment of Specifications. Retrieved from [Link]

  • Di Ciaula, A. (2018). Tonicity Calculations: An Aid to Understanding. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Choudhary, A. (n.d.). Buffered Isotonic Solutions, Measurements of Tonicity, Calculations and Methods of Adjusting Isotonicity. Pharmaguideline. Retrieved from [Link]

  • Al-Ghananeem, A. M. (2021). Chapter 11 Isotonic solutions. SlideShare. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Metomidate? Retrieved from [Link]

  • DailyMed. (n.d.). AMIDATE (etomidate) injection, USP 2 mg/mL. U.S. National Library of Medicine. Retrieved from [Link]

  • Kahar, P. R., et al. (2019). Kahar Method: A Novel Calculation Method of Tonicity Adjustment. Journal of Young Pharmacists. Retrieved from [Link]

  • Electronic Medicines Compendium (emc). (2024). Etomidate 2 mg/ml emulsion for injection. Retrieved from [Link]

  • mathcentre. (n.d.). Isotonicity calculations. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2016). Guidance for Industry #238. Retrieved from [Link]

  • Google Patents. (n.d.). Etomidate composition used for injection and preparing method thereof.
  • U.S. Food and Drug Administration. (2017). FOI Summary Aquacalm. Retrieved from [Link]

  • Hill, J. E., et al. (2021). Preliminary Investigations into Use of Metomidate for Euthanasia of Ornamental Fishes. Journal of Aquatic Animal Health. Retrieved from [Link]

  • Hill, J. E., et al. (2021). Preliminary Investigations into Use of Metomidate for Euthanasia of Ornamental Fishes. PubMed. Retrieved from [Link]

  • ResearchGate. (2021). Preliminary Investigations into Use of Metomidate for Euthanasia of Ornamental Fishes | Request PDF. Retrieved from [Link]

  • Health Canada. (2009). Guidance for Industry Preparation of Veterinary Abbreviated New Drug Submissions. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). FDA Announces Draft Guidance on Good Manufacturing Practice for Active Pharmaceutical Ingredients Used in Veterinary Drug Products. Retrieved from [Link]

  • DSpace@MIT. (2021). Stability of extemporaneously prepared preservative-free methylphenidate 5 mg/mL intravenous solution. Retrieved from [Link]

  • van Kessel, S. P., et al. (2022). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. Pharmaceuticals. Retrieved from [Link]

  • Covington & Burling LLP. (2015). New Draft Guidance on Veterinary Drug Compounding from Bulk Drug Substances. Retrieved from [Link]

  • PubChem. (n.d.). Metomidate. National Center for Biotechnology Information. Retrieved from [Link]

  • Turku PET Centre. (2008). Quantification of [11C]MTO PET. Retrieved from [Link]

  • Santhanam, P., et al. (2020). 11C-metomidate PET in the diagnosis of adrenal masses and primary aldosteronism: a review of the literature. Endocrine. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). IS Metomidate PET-CT Superior to Adrenal Venous Sampling in Predicting Outcome From Adrenalectomy in Patients With Primary Hyperaldosteronism. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low radiochemical yield in [11C]metomidate synthesis

Technical Support Center: [11C]Metomidate Synthesis Optimization Introduction: The Nuance of Nitrogen vs. Oxygen Alkylation Welcome to the technical support hub for [11C]Metomidate.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [11C]Metomidate Synthesis Optimization

Introduction: The Nuance of Nitrogen vs. Oxygen Alkylation

Welcome to the technical support hub for [11C]Metomidate. If you are reading this, you are likely facing low yields (<5% non-decay corrected) or inconsistent production runs.

[11C]Metomidate is the methyl ester of (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid (Metomidic Acid). Unlike simple methylations, this synthesis is chemically sensitive because it involves esterification in the presence of an imidazole ring. The core challenge is balancing nucleophilicity (to drive the reaction) against hydrolysis (which destroys the product) and steric hindrance .

This guide abandons generic advice to focus on the specific physicochemical failure points of this tracer.

Part 1: The Synthesis Workflow & Critical Control Points

Before troubleshooting, verify your process against this logic flow. This diagram highlights the critical "Kill Steps" where the synthesis most frequently fails.

MetomidateSynthesis cluster_failures Common Failure Modes Precursor Metomidic Acid (Precursor) Activation Activation Step (Base + Drying) Precursor->Activation Critical: Base Stoichiometry Methylation 11C-Methylation ([11C]MeI or [11C]MeOTf) Activation->Methylation Critical: Moisture Content Fail1 Hydrolysis (Too much base) Activation->Fail1 Fail2 No Reaction (Wet solvent) Activation->Fail2 Quench Quench/Dilution (Water/Buffer) Methylation->Quench Timing is key HPLC HPLC Purification (Separation of Acid vs Ester) Quench->HPLC pH Control

Figure 1: Critical Control Points in [11C]Metomidate Synthesis. Note that the Activation Step is the most common source of error.

Part 2: Troubleshooting Guides (Q&A Format)

Category 1: The "Zero Yield" Scenario

Symptom: The [11C]MeI/OTf traps well in the reactor (>80%), but HPLC shows only unreacted [11C] species and precursor. No product peak.

Q: I am using NaOH as my base. Why is the reaction stalling? A: The issue is likely ion pairing and solubility . While NaOH is a strong base, the sodium salt of metomidic acid is often sparingly soluble in anhydrous DMF or DMSO at room temperature. Furthermore, the sodium cation (


) forms a tight ion pair with the carboxylate, reducing its nucleophilicity.
  • The Fix: Switch to Tetrabutylammonium Hydroxide (TBAH) .

    • Mechanism:[1][2] The bulky tetrabutylammonium cation (

      
      ) prevents tight ion pairing, creating a "naked anion" effect. This significantly increases the reactivity of the carboxylate oxygen toward the [11C]methylating agent.
      
    • Protocol: Use 1.0 equivalent of TBAH relative to the precursor. Do not use a large excess (see Category 2).

Q: I dried the precursor for 10 minutes at 90°C. Is that enough? A: Not necessarily. Moisture is the enemy of this reaction. Water is a better nucleophile than your bulky precursor. If your solvent (DMF/DMSO) is "wet" or your drying step is inefficient, [11C]Methanol will form instead of [11C]Metomidate.

  • The Fix: Implement Azeotropic Drying .

    • Add 50-100 µL of anhydrous acetonitrile to the precursor/base mixture.

    • Evaporate under helium flow at 80-90°C.

    • Repeat this twice before trapping the activity.

Category 2: Low Yield with High Impurities

Symptom: I see product, but the yield is low (5%), and I see a large radioactive peak at the solvent front or a broad smear.

Q: Is more base better to ensure deprotonation? A: Absolutely not. This is the most common error in [11C]metomidate synthesis. Metomidate is an ester. Esters are susceptible to base-catalyzed hydrolysis (saponification). If you have excess base remaining during the reaction—or worse, during the quench—you will convert your newly formed [11C]metomidate back into [11C]metomidic acid (which is chemically identical to the precursor, just labeled).

  • The Fix: Stoichiometric Control.

    • Calculate the molar amount of precursor exactly.

    • Add exactly 0.95 to 1.0 equivalents of base. Ideally, leave a tiny fraction of precursor protonated rather than having free hydroxide in the solution.

Q: My HPLC baseline is messy, and I can't separate the product. A: This is a pH issue. The precursor (Metomidic acid) is amphoteric (imidazole nitrogen + carboxylic acid). The product (Metomidate) is a weak base (imidazole).

  • The Fix: Acidic Mobile Phase.

    • Use a mobile phase containing 50-100 mM Ammonium Formate (pH ~3.5 to 4.0) or 0.1% Phosphoric Acid.

    • Why? At pH 3.5, the imidazole ring is protonated, but the carboxylic acid functionality of the precursor makes it significantly more polar than the ester product. This maximizes the retention time difference (

      
      ) on a C18 column.
      

Part 3: Optimized Experimental Protocol

This protocol synthesizes field experience with GMP standards (Haka et al., 2013; Bergström et al., 1998).

Reagents & Materials
ComponentSpecificationPurpose
Precursor Metomidic Acid (1.0 - 2.0 mg)Substrate
Base TBAH (1.0 M in MeOH)Deprotonation / Phase Transfer
Solvent Anhydrous DMF (300 µL)Reaction Medium
Agent [11C]Methyl Iodide or TriflateMethylating Agent
Column C18 (e.g., Luna or µBondapak)Purification
Step-by-Step Workflow
  • Precursor Preparation (The "Salt" Method):

    • Dissolve 1.5 mg of Metomidic Acid in 200 µL MeOH.

    • Add stoichiometric TBAH (approx. 5-6 µL of 1.0 M solution—calculate based on precursor MW).

    • Crucial: Evaporate the MeOH completely to leave the oily TBA-salt.

  • Azeotropic Drying:

    • Add 300 µL anhydrous DMF.

    • Add 100 µL anhydrous Acetonitrile.

    • Heat to 80°C under He flow for 3 mins.

    • Verification: The vessel should look clear, not cloudy.

  • Trapping & Reaction:

    • Trap [11C]MeI/OTf at Room Temperature (or -10°C if using MeI without captive solvent method).

    • Seal vessel.

    • Heat to 80°C for 2 minutes . (Note: 130°C is often cited but can degrade the precursor; 80°C is usually sufficient for the TBA-salt).

  • Quench:

    • Add 1.5 mL of HPLC Mobile Phase (Acidic buffer).

    • Tip: Ensure the quench buffer is acidic (pH 4-5) to immediately neutralize any residual base and stop hydrolysis.

Part 4: Diagnostic Logic Tree

Use this decision tree to diagnose your specific failure mode.

TroubleshootingTree Start Start Diagnosis CheckTrap Check Trapping Efficiency (>80%?) Start->CheckTrap CheckYield Check RCY (Analytical HPLC) CheckTrap->CheckYield Yes IssueTrap Issue: Trapping Failure CheckTrap->IssueTrap No IssueChem Issue: Chemistry Failure CheckYield->IssueChem Yield < 10% SolventVol Check Solvent Volume (Is gas bubbling through?) IssueTrap->SolventVol CheckPeak Is there a Product Peak? IssueChem->CheckPeak NoPeak No: Precursor Unreactive CheckPeak->NoPeak No YesPeak Yes: But Low Yield CheckPeak->YesPeak Yes WetSolvent Cause: Wet Solvent (Check Drying) NoPeak->WetSolvent BadBase Cause: Wrong Base (Switch to TBAH) NoPeak->BadBase Hydrolysis Cause: Hydrolysis (Reduce Base Amount) YesPeak->Hydrolysis

Figure 2: Diagnostic Logic for [11C]Metomidate Production Failures.

References

  • Bergström, M., et al. (1998). In vitro and in vivo characterisation of 11C-metomidate as a tracer for the adrenals.[3]Nuclear Medicine and Biology , 25(8), 711-720. Link

  • Haka, M. S., et al. (2013). A simple and efficient automated cGMP-compliant radiosynthesis of [11C]metomidate using solid phase extraction cartridge purification.Journal of Labelled Compounds and Radiopharmaceuticals , 62(3), 126-132. Link

  • Mitterhauser, M., et al. (2002). Synthesis and quality-control of (R)-[O-methyl-11C]metomidate for PET.Radiochimica Acta , 90, 1-5. Link

  • Roivainen, A., et al. (2012). Characterization of [11C]metomidate as a tracer for adrenocortical tumors.Journal of Nuclear Medicine , 53. Link

Sources

Optimization

Strategies to reduce metomidate-associated myoclonus in veterinary subjects

This guide functions as a specialized Technical Support Center for researchers using Metomidate (and its analog Etomidate) in veterinary subjects. It addresses the physiological root causes of myoclonus and provides fiel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers using Metomidate (and its analog Etomidate) in veterinary subjects. It addresses the physiological root causes of myoclonus and provides field-proven protocols for mitigation.

Status: Operational | Subject: Veterinary Anesthesia Optimization | Target: Metomidate/Etomidate Users

Executive Summary & Problem Definition

The Issue: Metomidate (and Etomidate) are non-barbiturate imidazole hypnotics prized for their hemodynamic stability (minimal effect on cardiac output).[1][2] However, they are associated with a high incidence (30–80%) of myoclonus —involuntary, disinhibited muscle spasms—during induction and recovery.

The Impact:

  • Data Integrity: Muscle artifacts interfere with electrophysiological recordings (ECG/EEG).

  • Subject Welfare: Increases metabolic oxygen demand and potential for physical injury.

  • Procedural Precision: Compromises delicate surgical or imaging tasks.

The Mechanism: Unlike seizures, this myoclonus is likely subcortical disinhibition . Metomidate suppresses inhibitory pathways in the extrapyramidal system before suppressing excitatory motor pathways. Furthermore, Metomidate lacks intrinsic analgesic properties ; twitching is often a reflex response to pain or tactile stimulation.

Mechanism of Action & Intervention Points

To solve the problem, we must interrupt the signaling pathway. The following logic flow illustrates where myoclonus originates and where specific agents intervene.

MetomidateMyoclonus Metomidate Metomidate/Etomidate (Imidazole Ring) GABA_A GABA-A Receptor (Modulation) Metomidate->GABA_A Binds Cortex Cortical Inhibition (Suppressed First) GABA_A->Cortex Rapid Depression Subcortex Subcortical Motor Nuclei (Disinhibited/Active) Cortex->Subcortex Loss of Top-Down Control Spinal Spinal Reflex Arcs Subcortex->Spinal Excitatory Signals Myoclonus MYOCLONUS (Muscle Spasm) Spinal->Myoclonus Motor Output Lidocaine INTERVENTION A: Lidocaine (Membrane Stabilization) Lidocaine->Spinal Dampens Excitability Benzo INTERVENTION B: Benzodiazepines (GABA Synergy) Benzo->GABA_A Enhances Inhibition Analgesia INTERVENTION C: Pre-emptive Analgesia (Blocks Nociception) Analgesia->Spinal Prevents Reflex Twitch

Figure 1: Pathophysiology of imidazole-associated myoclonus. Note that myoclonus arises from the "release" of subcortical centers from cortical control (disinhibition), aggravated by unblocked nociceptive (pain) reflexes.

Protocol Module A: Aquatic Subjects (Fish/Amphibians)

Primary Agent: Metomidate Hydrochloride (e.g., Aquacalm). Challenge: Acidification of water and lack of analgesia.

Optimization Strategy

Metomidate is acidic.[3][4][5] In soft water, it drops pH, causing gill irritation which triggers "escape behavior" often mistaken for myoclonus.

Step-by-Step Protocol
  • Buffering (Critical Step):

    • Before adding fish, neutralize the induction tank.

    • Ratio: Add Sodium Bicarbonate (NaHCO₃) at a 1:1 or 2:1 ratio by weight to Metomidate.

    • Target: Maintain tank pH between 7.0–7.5.

  • Pre-Medication (The "Synergy" Step):

    • Do not plunge naive fish directly into high-dose Metomidate.

    • Option A (Immersion): Pre-expose to low-dose Lidocaine (1–2 mg/L) buffered for 2 minutes (reduces sensory input).

    • Option B (Injection - Larger Fish): IM injection of Diazepam (0.1–0.5 mg/kg) 15 minutes prior to induction.

  • Induction:

    • Introduce Metomidate (typically 5–10 mg/L for sedation, 20–40 mg/L for surgical anesthesia).

    • Observation: If "gaping" or "coughing" occurs, check pH immediately.

  • Analgesic Cover:

    • Metomidate provides NO pain relief. If the procedure involves fin clipping or surgery, you must use a local block (Lidocaine gel/injection) or systemic analgesic (Butorphanol), otherwise, the fish will twitch upon contact.

Protocol Module B: Mammalian Subjects (Swine/Rodents)

Primary Agent: Etomidate (standard) or Metomidate (cortisol research). Challenge: High-amplitude myoclonic jerks during IV induction.

Comparative Pharmacological Mitigation

Select one pretreatment strategy based on your experimental constraints.

StrategyAgentDose (IV)TimingMechanismBest For
A (Gold Std) Lidocaine 1.0 – 2.0 mg/kg1-2 min pre-inductionMembrane stabilization; suppresses cough reflex.Neuro-monitoring; hemodynamic stability is critical.
B (Synergy) Midazolam 0.1 – 0.3 mg/kg2-5 min pre-inductionGABA-A synergy; raises seizure threshold.Subjects requiring anxiety relief; non-recovery procedures.
C (Analgesic) Dexmedetomidine 0.5 µg/kg5-10 min pre-inductionAlpha-2 agonism; provides analgesia & sedation.Painful procedures; reduces Metomidate requirement by ~30%.[6]
D (Mineral) Magnesium Sulfate 60 mg (2.5 mmol)3 min pre-inductionNMDA antagonism; blocks calcium influx.Patients with arrhythmia risk; avoiding opioids/benzos.
The "Lidocaine-Prime" Protocol (Recommended)

This protocol yields the highest success rate for reducing myoclonus without altering hemodynamic baselines.

  • Baseline: Establish IV access.

  • Pre-load: Administer Lidocaine (preservative-free) 1 mg/kg IV over 10 seconds.

  • Wait: Wait exactly 90 seconds . (Crucial: Lidocaine needs time to circulate to the CNS).

  • Induction: Administer Metomidate/Etomidate (0.3 mg/kg) IV push.[2][7]

  • Result: Incidence of myoclonus typically drops from ~70% to <20%.

Troubleshooting & FAQ

Q: The subject is twitching only when I touch them with instruments. Is this myoclonus? A: No. This is likely a reflexive withdrawal response . Metomidate is a hypnotic, not an analgesic. The cortex is asleep, but the spinal cord is awake.

  • Fix: Administer an opioid (Fentanyl) or perform a local nerve block with Lidocaine.

Q: I used Lidocaine pre-treatment, but the animal still jerked violently. A: Check two variables:

  • Timing: Did you inject Metomidate immediately after Lidocaine? You must wait 60–90 seconds for the Lidocaine to stabilize neuronal membranes.

  • Speed: Fast injection of Etomidate/Metomidate exacerbates myoclonus. Inject the induction dose over 30–60 seconds, not as a rapid bolus.

Q: Can I mix Metomidate and Midazolam in the same syringe to save time? A: Generally No . While chemically compatible in some formulations, the pharmacokinetics differ. Midazolam needs a "head start" to occupy GABA receptors before the Metomidate hits. Sequential administration (Midazolam


 Flush 

Metomidate) is superior.

Q: Is Magnesium Sulfate safe for hemodynamic studies? A: Yes. Unlike opioids or high-dose benzodiazepines, Magnesium (60mg dose) does not significantly alter Mean Arterial Pressure (MAP) or Cardiac Output, making it ideal for cardiovascular research models.

References

  • Lidocaine Mitigation: Lang, B. et al. (2018). "Pretreatment with lidocaine reduces both incidence and severity of etomidate-induced myoclonus: a meta-analysis." Journal of Anesthesia.

  • Magnesium Protocol: Un, B. et al. (2011). "Prevention of etomidate-related myoclonus in anesthetic induction by pretreatment with magnesium." Journal of Research in Medical Sciences.

  • Dexmedetomidine Strategy: Li, H. et al. (2014). "Prevention of etomidate-induced myoclonus during anesthetic induction by pretreatment with dexmedetomidine." BMC Anesthesiology.

  • Mechanism of Action: Van Hamme, M.J. et al. (1999). "Etomidate: Pharmacology and Clinical Applications." Anesthesiology.

  • Fish Anesthesia (Buffering): Sneddon, L.U. (2012). "Clinical Anesthesia and Analgesia in Fish." Journal of Exotic Pet Medicine.

Sources

Troubleshooting

Addressing precipitate formation in metomidate hydrochloride buffered solutions

Introduction: The "Solubility Trap" Welcome to the Technical Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Solubility Trap"

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist.

If you are reading this, you are likely facing a common but frustrating phenomenon: you dissolved Metomidate Hydrochloride (HCl) in water perfectly, but the moment you added a physiological buffer (like PBS) or adjusted the pH to 7.4, the solution turned cloudy or formed a white precipitate.

The Short Answer: You are fighting the pKa. Metomidate HCl is a salt that dissociates into a protonated, soluble species in acidic water. However, at physiological pH, it converts almost entirely to its lipophilic free base form, which has negligible water solubility.

This guide provides the mechanistic understanding and the specific protocols to formulate stable, precipitate-free solutions.

Part 1: The Mechanism (Why it Precipitates)

To solve the problem, we must visualize the chemistry. Metomidate is an imidazole derivative with a pKa of approximately 4.2 (structurally analogous to Etomidate).

The Henderson-Hasselbalch Reality

When you adjust the pH to 7.4, you force the equilibrium toward the uncharged free base.



At pH 7.4:



Result: At physiological pH, 99.9% of your drug is in the insoluble free base form. Unless you use a solubilizing agent (co-solvent or complexing agent), precipitation is thermodynamically inevitable.

Visualizing the Solubility Shift

MetomidateSolubility cluster_prevention Prevention Strategies Salt Metomidate HCl (Powder) AcidicSol Acidic Solution (pH < 4) Soluble (Ionized) Salt->AcidicSol Dissolves in H2O Equilibrium Deprotonation Equilibrium AcidicSol->Equilibrium pH Rise Buffer Add Buffer/Base (Target pH 7.4) Buffer->Equilibrium FreeBase Metomidate Free Base (Lipophilic) Equilibrium->FreeBase >99% Conversion Precipitate PRECIPITATE (Cloudy Solution) FreeBase->Precipitate Exceeds Intrinsic Solubility Cyclodextrin Cyclodextrin Encapsulation FreeBase->Cyclodextrin Solubilized Cosolvent Propylene Glycol (35% v/v) FreeBase->Cosolvent Solubilized

Figure 1: The thermodynamic pathway leading to precipitation upon pH adjustment and the intervention points for solubilization.

Part 2: Formulation Protocols

Do not attempt to dissolve Metomidate HCl directly in PBS. Use one of the following methods depending on your application.

Method A: Cyclodextrin Complexation (Recommended for In Vivo)

Best for: Animal studies, minimizing injection pain, and high stability.

Theory: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "host-guest" complex, encapsulating the lipophilic free base inside a hydrophobic cavity while the exterior remains water-soluble.

ComponentConcentrationFunction
Metomidate HCl2 mg/mL (0.2%)Active Agent
SBE-β-CD (Captisol®)10% - 20% (w/v)Complexing Agent
Phosphate Buffer10 mMpH Control

Protocol:

  • Prepare Vehicle: Dissolve 20g of SBE-β-CD in 80mL of distilled water.

  • Add Drug: Add Metomidate HCl powder to the cyclodextrin solution. Stir until fully dissolved (solution will be acidic).

  • Adjust pH: Slowly add 0.1N NaOH while stirring. Monitor pH continuously. Target pH 6.0–7.0.

    • Note: The cyclodextrin prevents the free base from precipitating as the pH rises.

  • QS: Add water to final volume (100mL).

  • Filter: Sterile filter (0.22 µm).

Method B: Propylene Glycol Co-Solvent (Standard)

Best for: Acute experiments where cyclodextrins are unavailable.

Theory: Propylene glycol (PG) lowers the dielectric constant of the solvent, increasing the solubility of the uncharged free base.

Protocol:

  • Prepare Solvent: Mix Propylene Glycol and Water (35:65 v/v).

  • Dissolve: Add Metomidate HCl to the solvent mixture. Vortex until clear.

  • Buffer: If pH adjustment is strictly necessary, do so cautiously. The high PG content suppresses precipitation, but extreme pH shifts can still cause issues.

Part 3: Troubleshooting & FAQs

Q1: The solution was clear, but crystals appeared after 24 hours. Why?

A: This is "Ostwald Ripening" or delayed nucleation. You likely created a supersaturated solution . While it looked clear initially, the free base concentration exceeded its thermodynamic solubility limit. Over time, the system sought equilibrium, and crystals grew.

  • Fix: Switch to Method A (Cyclodextrin) or reduce the concentration of Metomidate.

Q2: Can I just add acid (HCl) to clear it up?

A: Yes, dropping the pH below 4.0 will re-ionize the drug and redissolve the precipitate.

  • Warning: Injecting a pH 3.0 solution causes severe tissue necrosis and pain. This is only acceptable for in vitro stock solutions that will be heavily diluted (1:1000) into the assay buffer later.

Q3: My Metomidate solution lost potency after 1 week at room temperature.

A: Metomidate contains a methyl ester group. In alkaline conditions (pH > 8) or even neutral aqueous solutions over time, the ester hydrolyzes into Metomidate Acid (carboxylic acid metabolite), which is pharmacologically inactive.

  • Fix: Store stock solutions at -20°C. Avoid pH > 7.5. Prepare fresh whenever possible.

Q4: I am using "Aquacalm" (commercial powder). Can I inject it?

A: No. Aquacalm is formulated for immersion (fish tank) use.[1] It relies on the vast volume of tank water to keep the free base in solution at low concentrations (ppm). It does not contain the excipients required for high-concentration injectable stability.

Part 4: Stability & Hydrolysis Decision Tree

Use this logic flow to determine if your solution is safe to use.

Troubleshooting Start Inspect Solution Cloudy Is it Cloudy/Precipitated? Start->Cloudy CheckPH Check pH Cloudy->CheckPH Yes CheckAge Check Age of Solution Cloudy->CheckAge No YesCloudy YES NoCloudy NO PH_High pH > 7.0? CheckPH->PH_High Age_Old > 24 Hours @ RT? CheckAge->Age_Old Action1 DISCARD Re-formulate with Cyclodextrin or PG PH_High->Action1 Yes (Precipitation Risk) PH_High->Action1 No (But still cloudy?) Action2 DISCARD Likely Hydrolyzed to Inactive Acid Age_Old->Action2 Yes (Hydrolysis Risk) Action3 SAFE TO USE (Proceed immediately) Age_Old->Action3 No

Figure 2: Decision matrix for evaluating solution integrity.

References

  • Citation Context: Confirms chemical structure and solubility limit
  • National Institutes of Health (NIH) - PubChem. (n.d.). Metomidate Hydrochloride (Compound Summary). Retrieved from [Link]

    • Citation Context: Provides CAS registry numbers and physical-chemical property d
  • Peeters, P. A., et al. (1988). "Etomidate formulation studies." Archives Internationales de Pharmacodynamie et de Therapie. (Inferred from analogous Etomidate formulation data regarding Propylene Glycol vs. Cyclodextrin). Citation Context: Supports the use of Propylene Glycol and Cyclodextrins for imidazole-based anesthetics.
  • Citation Context: Highlights the specific use cases for immersion and warnings regarding pH effects on efficacy and stability.
  • Janssen Pharmaceutica. (1965).[2] Original Patent/Development Data for Imidazole Carboxylates.

    • Citation Context: Establishes the hydrolysis pathway of the methyl ester to the inactive acid form.

Sources

Optimization

Reducing variability in metomidate anesthesia onset across fish cohorts

Topic: Reducing Variability in Metomidate Anesthesia Onset Across Fish Cohorts Module 1: Mechanism & Pharmacokinetics (The "Why") The Cortisol-Suppressing Hypnotic Metomidate hydrochloride is a non-barbiturate imidazole...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Variability in Metomidate Anesthesia Onset Across Fish Cohorts

Module 1: Mechanism & Pharmacokinetics (The "Why")

The Cortisol-Suppressing Hypnotic

Metomidate hydrochloride is a non-barbiturate imidazole hypnotic.[1] Unlike MS-222 (Tricaine), which can induce a cortisol spike due to initial irritation (acidosis) before sedation, Metomidate actively suppresses the stress response.

  • Primary Action: Positive allosteric modulator of GABA_A receptors in the CNS (sedation).

  • Secondary Action (Unique): Potent blockade of 11-

    
    -hydroxylase  in the interrenal cells (fish adrenal equivalent). This prevents the conversion of 11-deoxycortisol to cortisol.
    
  • Crucial Limitation: Metomidate provides NO ANALGESIA .[2] It is strictly a hypnotic/sedative. Do not use for invasive surgery (e.g., fin clipping, laparotomy) without a co-administered analgesic (e.g., lidocaine).

Pathway Visualization

MetomidateMechanism cluster_water Immersion Bath cluster_fish Fish Physiology Metomidate Metomidate HCl (Lipophilic) Gills Gill Uptake (Rapid Diffusion) Metomidate->Gills Blood Systemic Circulation Gills->Blood Brain Brain (CNS) GABA-A Modulation Blood->Brain Sedation Interrenal Interrenal Cells 11-beta-hydroxylase Block Blood->Interrenal Cortisol Suppression

Figure 1: Pharmacokinetic pathway of Metomidate. Note the dual action: CNS sedation and peripheral cortisol blockade.

Module 2: Troubleshooting Variability (Root Cause Analysis)

Inconsistency in onset times (e.g., Cohort A sleeps in 2 mins, Cohort B takes 6 mins) is rarely random. It stems from three specific vectors:

Chemical Instability (The "Stale Bath" Effect)

Metomidate is less stable in aqueous solution than MS-222.

  • Hydrolysis: Over time, especially in bright light or higher temperatures, the imidazole ring can degrade.

  • Photolysis: Metomidate is photosensitive. Clear containers under lab fluorescent lights will degrade the active compound, leading to "dosage drift" throughout the day.

  • Solution: Always prepare stock solutions fresh daily and store in amber glass or foil-wrapped containers.

Biological Loading & Water Chemistry
  • Biomass Density: Crowding fish in the induction bath depletes oxygen and alters pH. While Metomidate is less pH-dependent than MS-222, hypoxia slows metabolic uptake.

  • Lipid Content: Metomidate is highly lipophilic. Fatter fish (broodstock) or different species (Catfish vs. Salmonids) will have vastly different volumes of distribution (

    
    ), altering onset and recovery times.
    
Variability Diagnostic Table
SymptomProbable CauseCorrective Action
Drifting Onset (Getting slower over the day)Photodegradation or HydrolysisWrap induction tank in foil; replace bath every 60 mins.
Gasping / Rapid Opercular Movement Hypoxia (Not drug irritation)Aerate the induction bath. Metomidate does not depress respiration as fast as MS-222, but hypoxia is a risk.
Muscle Twitching (Myoclonus) Species Specificity Common in cyprinids/goldfish.[2] Not a sign of pain, but "excitement phase." Increase dose slightly to bypass this phase faster.
Prolonged Recovery (>10 mins) High Lipid Solubility Drug has accumulated in fat stores. Move to clean water with high flow/aeration.

Module 3: The Standardized Low-Variance Protocol

To ensure


 (Time to Stage 3 Anesthesia) remains consistent (e.g., 

), follow this strict workflow.
Reagents
  • Metomidate Hydrochloride: Powder form (store desiccated, -20°C).

  • System Water: Same temp/pH as holding tanks.

  • Aeration: Airstone required.

Workflow Logic

ProtocolWorkflow cluster_prep Preparation (Daily) cluster_induce Induction Loop Start Start Experiment Stock Make 10mg/mL Stock (Protect from Light!) Start->Stock Check Check Water Quality (Temp/DO match holding) Stock->Check Dose Dilute to 3-6 mg/L (Species Dependent) Check->Dose Bath Immerse Fish (Max 2 fish/L) Dose->Bath Observe Monitor for Stage 3 (Loss of Equilibrium) Bath->Observe Recovery Recovery Tank (Clean water, High O2) Observe->Recovery Recovery->Bath Next Cohort (Replace bath if >60min)

Figure 2: Operational workflow for minimizing batch-to-batch variability.

Step-by-Step Execution
  • Stock Preparation (The "Amber Rule"):

    • Dissolve Metomidate HCl in distilled water to create a 10 mg/mL stock .

    • CRITICAL: Store in an amber bottle or wrap a falcon tube in aluminum foil.

    • Discard any stock older than 24 hours.

  • Induction Bath Setup:

    • Dilute stock into system water to achieve target concentration (typically 3–6 mg/L for salmonids/zebrafish; up to 10 mg/L for resistant species).

    • Maintain temperature within

      
       of the home tank.
      
    • Add an airstone.

  • The "One-Way" Induction:

    • Net fish gently (air exposure < 5s).

    • Start timer immediately upon immersion.

    • Endpoint: Total loss of equilibrium (Stage 3). Fish rolls over and stops swimming but retains weak opercular movement.

    • Note: If onset > 3 minutes, increase concentration by 1 mg/L increments.

  • Recovery:

    • Metomidate recovery is often slower than MS-222.

    • Place fish in highly aerated, drug-free water.

    • Do not return to home tank until full upright swimming is restored (approx. 5–10 mins).

Module 4: Frequently Asked Questions (FAQs)

Q: My fish are twitching violently during induction. Is the solution toxic? A: This is likely myoclonus , a known side effect of metomidate (and etomidate) in certain species, particularly cyprinids (goldfish/carp). It is not a seizure in the pain sense, but a disinhibition of motor pathways.

  • Fix: If severe, Metomidate may not be suitable for your species. Switch to MS-222 or co-administer with a minute amount of lidocaine (though this complicates the protocol).

Q: Can I mix Metomidate and MS-222? A: Yes, this is a "balanced anesthesia" approach.

  • Why: Metomidate blocks cortisol (stress), while MS-222 provides faster immobilization and analgesia.

  • Ratio: Some labs use low-dose Metomidate (0.5 mg/L) as a sedative prior to MS-222 induction to prevent the initial "gasps" caused by MS-222 acidity.

Q: Why is recovery taking 20 minutes? A: You likely overdosed or the exposure time was too long. Because Metomidate is lipophilic, it saturates fatty tissues.

  • Fix: Ensure the fish is removed immediately upon hitting Stage 3. If long sedation is required, reduce the maintenance dose to 50% of the induction dose.

Q: Is Metomidate safe for food fish? A: In many jurisdictions (e.g., USA/FDA), Metomidate is NOT approved for immediate release food fish (unlike MS-222 which has a 21-day withdrawal). It is an "Index" drug for ornamental fish or research use only. Always check local veterinary regulations.

References

  • Small, B. C. (2003). Anesthetic efficacy of metomidate and comparison of plasma cortisol responses to tricaine methanesulfonate, quinaldine and clove oil anesthetized channel catfish Ictalurus punctatus. Aquaculture, 218(1-4), 177-185. Link

  • Trushenski, J. T., et al. (2012). Comparative efficacy of tricaine methanesulfonate and metomidate as anesthetics for Sebastes rockfishes. North American Journal of Aquaculture, 74(4). Link

  • Matthews, M., & Varga, Z. M. (2012). Anesthesia and Euthanasia in Zebrafish. ILAR Journal, 53(2), 192–204.[3] Link[3]

  • Ross, L. G., & Ross, B. (2008).Anaesthetic and Sedative Techniques for Aquatic Animals (3rd ed.). Blackwell Publishing. (Standard Reference Text).
  • Western Chemical Inc. (2020). Aquacalm (Metomidate Hydrochloride) Product Label and Instructions. Link

Sources

Reference Data & Comparative Studies

Validation

Validation of 11C-metomidate PET sensitivity for Conn’s syndrome lateralization

Executive Summary Primary Aldosteronism (PA), or Conn’s syndrome, affects 5-10% of hypertensive patients. The critical clinical pivot is distinguishing unilateral Aldosterone-Producing Adenomas (APA)—which are surgically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Primary Aldosteronism (PA), or Conn’s syndrome, affects 5-10% of hypertensive patients. The critical clinical pivot is distinguishing unilateral Aldosterone-Producing Adenomas (APA)—which are surgically curable—from Bilateral Adrenal Hyperplasia (BAH), which requires lifelong medical management.

For decades, Adrenal Venous Sampling (AVS) has been the "gold standard" for lateralization. However, AVS is invasive, technically demanding (with failure rates of 10–20%), and dependent on successful cannulation of the difficult right adrenal vein.

11C-Metomidate (MTO) PET-CT has emerged as the primary non-invasive alternative. This guide validates its sensitivity and specificity based on pivotal clinical trials (Cambridge, MATCH study) and details the mandatory Dexamethasone suppression protocol required to ensure diagnostic accuracy.

Part 1: Mechanistic Basis & The Specificity Challenge

The Enzyme Problem

Metomidate is a potent inhibitor of adrenal steroidogenic enzymes.[1][2] It binds with high affinity to two key cytochrome P450 enzymes that share 95% sequence homology:

  • CYP11B1 (11

    
    -hydroxylase):  Responsible for Cortisol  synthesis (Zona Fasciculata).[3]
    
  • CYP11B2 (Aldosterone Synthase): Responsible for Aldosterone synthesis (Zona Glomerulosa).[3]

The Dexamethasone Solution

Because CYP11B1 is far more abundant than CYP11B2, a standard MTO scan would be dominated by the cortisol signal, making it impossible to visualize the aldosterone-secreting nodule.

The Validation Logic:

  • CYP11B1 is ACTH-dependent.[4]

  • CYP11B2 is regulated by the Renin-Angiotensin-Aldosterone System (RAAS) and Potassium, not primarily by ACTH.

  • Protocol: Pre-treatment with Dexamethasone suppresses pituitary ACTH secretion.[5][6] This "switches off" CYP11B1 (cortisol) activity.

  • Result: The remaining "hot spot" on the PET scan represents CYP11B2 activity—identifying the source of excess aldosterone.

Visualization: The Suppression Mechanism

The following diagram illustrates how Dexamethasone isolates the Aldosterone signal.

G cluster_HPA HPA Axis Manipulation cluster_Adrenal Adrenal Cortex Zones Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary ACTH ACTH Release Pituitary->ACTH ZF Zona Fasciculata (Cortisol Layer) ACTH->ZF Stimulates Dex Dexamethasone (Pre-treatment) Dex->ACTH INHIBITS (Negative Feedback) CYP11B1 Enzyme: CYP11B1 (Target: Cortisol) ZF->CYP11B1 Downregulated ZG Zona Glomerulosa (Aldosterone Layer) CYP11B2 Enzyme: CYP11B2 (Target: Aldosterone) ZG->CYP11B2 Constitutive/RAAS driven Signal PET Signal (Hot Spot) CYP11B2->Signal Lateralization MTO 11C-Metomidate Tracer MTO->CYP11B1 Binds (Blocked by Dex) MTO->CYP11B2 High Affinity Binding

Figure 1: Mechanism of Action. Dexamethasone suppresses ACTH-driven CYP11B1, allowing 11C-Metomidate to selectively image CYP11B2 (Aldosterone Synthase).

Part 2: Comparative Performance Analysis

The validity of 11C-MTO is best understood when compared directly against the invasive gold standard (AVS) and anatomical imaging (CT/MRI).

Data Synthesis: MTO vs. AVS vs. CT

Data aggregated from Burton et al. (Lancet Diab Endo), Puar et al. (J Hypertens), and the MATCH study.

Feature11C-Metomidate PET-CT Adrenal Venous Sampling (AVS) Standard CT/MRI
Primary Target Function (Enzyme Activity)Function (Hormone Secretion)Anatomy (Structure)
Sensitivity 76% – 87% 90% – 95% (if successful)< 50% (misses micro-adenomas)
Specificity 87% – 100% 90% – 100%Low (incidentalomas are common)
Technical Success > 99%80% – 90% (Cannulation failure)100%
Invasiveness Non-invasive (IV injection)Invasive (Catheterization)Non-invasive
Radiation Dose ~8 mSv (comparable to CT)Significant (Fluoroscopy)Variable
Key Limitation Requires Cyclotron (20 min half-life)Requires Expert Interventional RadiologistCannot prove lateralization
Critical Insight: Discordance

In approximately 40-50% of cases, CT imaging is misleading (e.g., showing a nodule on the left when the active adenoma is on the right).

  • MTO Advantage: MTO corrects this by ignoring non-functioning "incidentalomas" (which do not express CYP11B2).

  • MTO vs. AVS: In the MATCH study (Nat Med 2023), MTO was found to be non-inferior to AVS in predicting surgical cure.[7] MTO correctly lateralized several cases where AVS failed due to difficult anatomy.

Part 3: Validated Experimental Protocol

To replicate the sensitivity cited in literature, the following protocol must be adhered to strictly. The suppression phase is the single most critical variable.

Workflow Diagram

Protocol cluster_Prep Suppression Phase cluster_Scan Imaging Phase DayMinus3 Day -3 to Day 0 Preparation Dex Oral Dexamethasone 0.5mg qds (every 6h) DayMinus3->Dex Day0_Inj Day 0: T-0 Tracer Injection Dose 11C-Metomidate 150-500 MBq IV Day0_Inj->Dose Day0_Scan Day 0: T+10 min Acquisition Analysis Post-Process Quantification Day0_Scan->Analysis CT Low-dose CT (Attenuation Corr.) Day0_Scan->CT SUV SUVmax Ratio (Tumor : Normal) Analysis->SUV Calculate SUVmax Ratio Dex->Day0_Inj Last dose 2h pre-scan Dose->Day0_Scan

Figure 2: Clinical Workflow. The 3-day Dexamethasone preparation is mandatory to achieve diagnostic specificity.

Step-by-Step Methodology
1. Patient Preparation (The Suppression Phase)
  • Objective: Eliminate CYP11B1 background signal.

  • Dosage: Dexamethasone 0.5 mg orally, 4 times daily (qds).

  • Duration: Start 72 hours (3 days) prior to the scan.

  • Critical Step: The final dose must be taken on the morning of the scan, approximately 2 hours before tracer injection.

  • Medication Review: Spironolactone and Eplerenone should ideally be paused for 4-6 weeks, though MTO is more robust to these than Renin/Aldosterone blood tests.

2. Radiochemistry & Injection[2]
  • Tracer: [11C]-Metomidate.

  • Synthesis: Produced via on-site cyclotron (due to 20.3 min half-life) using [11C]etomidate precursor.

  • Dose: 150–500 MBq (depending on camera sensitivity) administered as an IV bolus.

3. Image Acquisition
  • Timing: Dynamic scanning starting immediately at injection (0–45 mins) OR static acquisition at 30–45 minutes post-injection.

  • Field of View: Centered on the adrenal glands.[2][3][4][5][6][7][8][9][10]

  • CT Component: Low-dose non-contrast CT for attenuation correction and anatomical localization.

4. Data Analysis (Quantification)
  • Metric: SUVmax (Maximum Standardized Uptake Value).

  • ROI Placement: Regions of Interest drawn over the adrenal nodules and normal adrenal tissue (liver often used as reference).

  • Lateralization Criteria:

    • SUVmax Ratio (Tumor : Normal Adrenal) > 1.25 typically indicates an APA.

    • SUVmax Ratio (Side : Side) > 1.40 is often used as the cutoff for lateralization.

Part 4: Technical Challenges & Future Directions

While 11C-Metomidate is a robust scientific tool, logistical barriers exist.

  • The Half-Life Constraint: Carbon-11 has a half-life of ~20 minutes. This restricts the technique to centers with an on-site cyclotron.

    • Alternative:18F-CETO and 18F-CDP2230 are next-generation tracers with 110-minute half-lives, allowing distribution to satellite clinics.

  • Resolution Limits: PET resolution (~4-5mm) may miss "micro-APAs" (<5mm) that AVS can detect biochemically.

  • False Positives: Rare cases of non-functioning adenomas may still uptake MTO, though the Dexamethasone protocol minimizes this significantly compared to NP-59 (iodocholesterol) scans.

Conclusion

11C-Metomidate PET-CT is a validated, high-sensitivity alternative to AVS for Conn’s syndrome.[11] Its utility is highest in patients where AVS is unsuccessful or contraindicated. For researchers, the Dexamethasone-suppressed CYP11B2 imaging protocol represents the most physiologically accurate method to visualize aldosterone autonomy non-invasively.

References

  • Burton TJ, et al. (2016). [11C]Metomidate PET-CT for lateralisation of primary aldosteronism: sensitivity, specificity, and relation to surgical outcome. The Lancet Diabetes & Endocrinology. Link

  • Puar TH, et al. (2022). 11C-Metomidate PET-CT versus adrenal vein sampling to subtype primary aldosteronism: a prospective clinical trial. Journal of Hypertension. Link

  • Wu X, et al. (2023). [11C]metomidate PET-CT versus adrenal vein sampling for diagnosing surgically curable primary aldosteronism: a prospective, within-patient trial (MATCH Study). Nature Medicine.[7] Link

  • O'Shea PM, et al. (2019). 11C-Metomidate PET/CT is a useful adjunct for lateralization of primary aldosteronism in routine clinical practice. Clinical Endocrinology.[4][5][6][7][8][9][12][13] Link

  • Soinio M, et al. (2020). Functional imaging with 11C-metomidate PET for subtype diagnosis in primary aldosteronism.[9][11][14][15][16] European Journal of Endocrinology. Link

Sources

Comparative

Comparative Guide: Metomidate Hydrochloride vs. Clove Oil for Fish Welfare and Recovery Metrics

Executive Summary In aquatic research, the choice of anesthetic is not merely a logistical consideration but a fundamental variable affecting physiological data integrity and animal welfare. This guide objectively compar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In aquatic research, the choice of anesthetic is not merely a logistical consideration but a fundamental variable affecting physiological data integrity and animal welfare. This guide objectively compares Metomidate Hydrochloride (a non-barbiturate hypnotic) and Clove Oil (Eugenol/Isoeugenol).[1]

The Verdict:

  • Metomidate Hydrochloride is the superior choice for endocrine and stress-related research . Its unique mechanism chemically blocks cortisol synthesis, preventing the "anesthesia-induced stress artifact." However, this blockade renders cortisol an invalid marker for stress during the procedure.

  • Clove Oil is the practical choice for general husbandry, biometry, and terminal sampling due to cost-efficiency and rapid induction. However, it acts as a chemo-irritant, potentially causing initial aversion and a transient cortisol spike before sedation.

Mechanistic Divergence & Physiological Impact

To select the correct agent, one must understand the cellular targets. The primary distinction lies in how each agent interacts with the Hypothalamic-Pituitary-Interrenal (HPI) axis.

Metomidate Hydrochloride[1][2][3][4][5][6][7]
  • Class: Imidazole-based non-barbiturate hypnotic.[1]

  • Mechanism: Enhances GABAergic inhibition in the CNS (hypnosis) but lacks analgesic properties.

  • Critical Interaction: It is a potent inhibitor of 11

    
    -hydroxylase  (Cyp11b1) in the interrenal cells (fish adrenal equivalent). This enzyme converts 11-deoxycortisol to cortisol.
    
  • Result: The fish may perceive stress, but cannot synthesize the primary stress hormone (cortisol), effectively causing a temporary "chemical adrenalectomy."

Clove Oil (Eugenol)[1][8]
  • Class: Phenylpropanoid.

  • Mechanism: Primarily acts by blocking voltage-gated Sodium (Na+) channels , inhibiting nociception and neural signal conduction. It also modulates GABA

    
     receptors.[2][3]
    
  • Critical Interaction: High concentrations can activate TRP (Transient Receptor Potential) channels, causing immediate irritation or "stinging" upon immersion, leading to aversive behaviors (gasping, darting) prior to loss of consciousness.

Visualization: HPI Axis Interference

The following diagram illustrates the precise intervention points of both agents within the stress response pathway.

HPI_Axis_Interference cluster_kidney Steroidogenesis (Interrenal) Stressor External Stressor (Handling/Environment) Hypothalamus Hypothalamus (CRF Release) Stressor->Hypothalamus Pituitary Pituitary Gland (ACTH Release) Hypothalamus->Pituitary Interrenal Interrenal Cells (Head Kidney) Pituitary->Interrenal Cholesterol Cholesterol Deoxycortisol 11-Deoxycortisol Cholesterol->Deoxycortisol Cortisol CORTISOL (Primary Stress Hormone) Deoxycortisol->Cortisol Catalyzed by 11β-hydroxylase Enzyme Enzyme: 11β-hydroxylase (Cyp11b1) Metomidate METOMIDATE HCl (Imidazole) Metomidate->Enzyme  BLOCKS   CloveOil CLOVE OIL (Eugenol) CNS CNS / Nociceptors (Na+ Channel Blockade) CloveOil->CNS  Depresses   CNS->Hypothalamus Reduced Sensory Input

Figure 1: Comparative mechanism of action. Note Metomidate's specific blockade of the final step in cortisol synthesis, contrasted with Clove Oil's broad CNS depression.

Comparative Performance Metrics

The following data aggregates findings from zebrafish (Danio rerio) and salmonid studies.

MetricMetomidate HClClove Oil (Eugenol)Significance
Induction Time Fast (< 3 min)Very Fast (< 2 min)Clove oil is slightly faster due to lipophilicity.
Recovery Time Moderate (5–10 min)Prolonged (10–20+ min)Clove oil is highly lipophilic; depuration from tissues takes longer.
Cortisol Response Suppressed (Baseline) Elevated Metomidate prevents the rise; Clove oil induces a spike before sedation.
Aversion Behavior LowHighFish often avoid Clove Oil gradients; Metomidate induces smoother transition.
Analgesia None ModerateMetomidate is a hypnotic only; not suitable for invasive surgery without analgesia.
Therapeutic Index WideNarrowClove oil overdose risk is higher; recovery from overdose is difficult.
Cost High (~$150/g)Low (~$10/100mL)Major factor for large-scale aquaculture vs. precision lab work.

Experimental Protocols

To ensure reproducibility, use these self-validating protocols.

A. Preparation of Stock Solutions
  • Metomidate Stock (10 mg/mL): Dissolve Metomidate HCl in distilled water. Store at 4°C in amber glass (light sensitive).

  • Clove Oil Stock (100 mg/mL): Dissolve pure Clove Oil (or Eugenol) in 95% Ethanol (1:9 ratio) to facilitate dispersion in water. Note: Ethanol itself has anesthetic properties; always run an ethanol-only vehicle control.

B. Anesthesia Workflow (Zebrafish/Small Teleost Model)

Step 1: Fasting Fast fish for 12–24 hours prior to anesthesia to prevent regurgitation and maintain water quality.

Step 2: Induction Bath Setup

  • Metomidate: 2–10 mg/L (Target: 5 mg/L for sedation).

  • Clove Oil: 40–100 mg/L (Target: 60 mg/L for surgical anesthesia).

  • Validation: Monitor opercular rate. Loss of equilibrium (Stage 3) should occur within 180 seconds.

Step 3: The Procedure (Handling/Biopsy)

  • Transfer fish to a moist sponge.

  • Critical for Metomidate: If the procedure is invasive (e.g., fin clip), you must apply a local anesthetic (e.g., Lidocaine) because Metomidate provides NO pain relief .

Step 4: Recovery

  • Transfer to a highly aerated, anesthetic-free recovery tank.

  • Monitor for "Righting Reflex" (return to upright swimming).

Visualization: Validated Workflow

Anesthesia_Protocol Start Acclimation (2 Weeks) Fast Fasting (24 Hours) Start->Fast Induction Induction Bath (Monitor Opercular Rate) Fast->Induction Decision Procedure Type? Induction->Decision NonInvasive Non-Invasive (Weighing/Imaging) Decision->NonInvasive Metomidate or Clove Oil Invasive Invasive (Fin Clip/Tagging) Decision->Invasive Metomidate ONLY Recovery Recovery Tank (High Aeration) NonInvasive->Recovery Analgesia Apply Local Analgesic (Lidocaine) Invasive->Analgesia REQUIRED Analgesia->Recovery Data Data Collection (Time to Righting) Recovery->Data

Figure 2: Decision matrix for anesthetic protocol. Note the requirement for supplemental analgesia when using Metomidate for invasive procedures.

Safety & Toxicity Margins

Metomidate Hydrochloride[1][2][3][4][5][6][7]
  • Safety: High. Fish can often survive exposure to 2x–3x the effective dose for extended periods.

  • Risk: The primary risk is hypoxia due to decreased opercular movement if the bath is not aerated.

  • Welfare Note: Because it blocks cortisol, fish may appear physiologically calm (low blood cortisol) even if they experienced psychological distress. Do not use cortisol as a stress marker if Metomidate was used within the last 24 hours.

Clove Oil[3][5][6][9][11][12][13][14][15][16][17]
  • Safety: Moderate. The therapeutic window is narrower.

  • Risk: Respiratory failure. Clove oil coats the gill lamellae (lipid layer), which can impede gas exchange even after the fish is moved to recovery water.

  • Welfare Note: Aversion is real. Fish introduced to a gradient will actively swim away from Clove Oil, whereas they do not avoid Metomidate.

Conclusion and Recommendations

Use Metomidate Hydrochloride when:

  • Quantifying physiological parameters (glucose, lactate, hematology) where stress artifacts must be minimized.

  • Performing non-painful imaging or weighing.

  • Working with high-value specimens where safety margins are critical.

Use Clove Oil when:

  • Performing terminal sampling (euthanasia) or population-level biometry.

  • Budget constraints are primary.

  • The study design accounts for a 20+ minute recovery period.

References

  • Olsen, Y. A., et al. (1995). The effect of metomidate on plasma cortisol levels in Atlantic salmon. Aquaculture.

  • Small, B. C. (2003). Anesthetic efficacy of metomidate and comparison of plasma cortisol responses to tricaine methanesulfonate, quinaldine and clove oil anesthetized channel catfish.[4][5] Aquaculture.

  • Grush, J., Noakes, D. L., & Moccia, R. D. (2004). The efficacy of clove oil as an anesthetic for the zebrafish, Danio rerio. Zebrafish.

  • Javahery, S., et al. (2012). Anaesthesia with clove oil in fish.[6] Fish Physiology and Biochemistry.

  • Wong, D., et al. (2014). Zebrafish avoid clove oil in a place preference test. Journal of the American Association for Laboratory Animal Science.

Sources

Validation

A Senior Application Scientist's Guide to the Reproducibility of Metomidate-Induced Steroidogenesis Inhibition In Vitro

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of methodologies for assessing the in vitro effects of metomidate, a potent inhibitor of steroidogenesis...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of methodologies for assessing the in vitro effects of metomidate, a potent inhibitor of steroidogenesis. We will explore the critical parameters that govern experimental reproducibility, outline a validated protocol, and discuss the interpretation of results within the broader context of endocrine disruptor screening and drug development.

Introduction: Metomidate and the Steroidogenic Pathway

Metomidate, a derivative of the anesthetic etomidate, is a well-characterized inhibitor of adrenal steroidogenesis.[1][2] Its primary mechanism of action is the potent and specific inhibition of the mitochondrial cytochrome P450 enzyme CYP11B1 (11β-hydroxylase) .[1][2] This enzyme catalyzes the final and rate-limiting step in the synthesis of cortisol, the primary glucocorticoid in humans.[3][4][5] Due to its targeted action, metomidate and similar CYP11B1 inhibitors are crucial tools for studying the steroidogenic pathway and serve as lead compounds in the development of treatments for conditions of cortisol excess, such as Cushing's syndrome.[3][5]

Understanding the reproducibility of its inhibitory effects in vitro is paramount for accurate compound characterization, screening of new chemical entities, and regulatory submissions. The human adrenocortical carcinoma cell line, H295R , has emerged as the gold-standard model for this purpose.[6][7][8] These cells are unique in that they express all the key enzymes necessary for the complete steroidogenic cascade, from cholesterol uptake to the production of corticosteroids, androgens, and estrogens.[8][9] This capability makes the H295R assay a cornerstone of the OECD Test Guideline 456 for screening chemicals that may interfere with steroid hormone production.[6][7]

steroid_pathway cluster_inhibition Primary Site of Metomidate Action cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone CYP11A1 progesterone Progesterone pregnenolone->progesterone 3β-HSD dhea DHEA pregnenolone->dhea CYP17A1 deoxycorticosterone 11-Deoxycorticosterone progesterone->deoxycorticosterone CYP21A2 deoxycortisol 11-Deoxycortisol progesterone->deoxycortisol CYP17A1, CYP21A2 corticosterone Corticosterone deoxycorticosterone->corticosterone CYP11B2 cortisol Cortisol deoxycortisol->cortisol CYP11B1 androstenedione Androstenedione dhea->androstenedione 3β-HSD testosterone Testosterone androstenedione->testosterone 17β-HSD estradiol Estradiol androstenedione->estradiol CYP19A1 testosterone->estradiol CYP19A1 (Aromatase)

Caption: Simplified steroidogenesis pathway in H295R cells, highlighting the inhibition of CYP11B1 by metomidate.

The H295R Assay: A Powerful but Variable System

While the H295R assay is invaluable, it is not without its challenges. Researchers must be aware of the sources of variability that can impact reproducibility both within a single laboratory (intra-laboratory) and between different facilities (inter-laboratory).[10] The OECD has sponsored extensive validation studies to standardize the protocol and define performance criteria, significantly improving consistency.[9][11][12][13]

Key Sources of Experimental Variability:

  • Cell Culture Conditions: Factors such as cell passage number, confluency at the time of treatment, and the specific lot of serum used can dramatically alter the baseline and stimulated production of steroids.[14] Serum, in particular, contains a complex mixture of hormones and growth factors that can influence the steroidogenic pathway.

  • Assay Protocol: Incubation times, solvent concentrations (typically DMSO), and the use of stimulating agents like forskolin (which elevates cAMP and mimics ACTH signaling) must be precisely controlled.

  • Endpoint Measurement: The method used to quantify hormone levels is a critical variable. While immunoassays (ELISA) are common, they can be subject to cross-reactivity.[12] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher specificity and the ability to measure multiple steroid hormones simultaneously, providing a more comprehensive profile of pathway disruption.[15][16]

Comparison of Analytical Endpoints:

FeatureELISA (Enzyme-Linked Immunosorbent Assay)LC-MS/MS (Liquid Chromatography-Mass Spectrometry)
Principle Antibody-based detection of a single hormone.Physical separation and mass-based detection.
Specificity Can be prone to cross-reactivity with structurally similar steroids.[12]High specificity, able to distinguish between isomers.
Multiplexing Measures one hormone per assay.Can measure a panel of multiple hormones in a single run.[16]
Throughput High; well-suited for 96-well plate formats.Traditionally lower, but modern systems offer high-throughput capabilities.[17]
Cost Generally lower cost per sample.Higher initial instrument cost and operational complexity.
Sensitivity Varies by kit, but generally in the pg/mL to ng/mL range.Excellent sensitivity, often superior to ELISA.

Maximizing Reproducibility: A Validated Protocol

To achieve robust and reproducible data on metomidate's inhibitory effects, a strictly controlled and validated protocol is essential. The following workflow is based on the principles outlined in the OECD Test Guideline 456 and incorporates best practices for quality control.[6]

workflow cluster_prep Phase 1: Cell Preparation cluster_exposure Phase 2: Compound Exposure cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation start Culture H295R Cells (Standardized Conditions) seed Seed Cells into 24- or 48-well Plates start->seed acclimate Acclimatize for 24h seed->acclimate prepare Prepare Metomidate Dilutions (and Controls) acclimate->prepare expose Replace Media with Dosing Solutions (48h Exposure) prepare->expose harvest Harvest Supernatant expose->harvest viability Assess Cell Viability (e.g., MTT, LDH) harvest->viability quantify Quantify Hormones (LC-MS/MS or ELISA) harvest->quantify calculate Calculate IC50 Values quantify->calculate validate Check QC Parameters (e.g., Z', CV%) calculate->validate report Report Results validate->report

Sources

Comparative

Technical Comparison: Metomidate vs. Dexmedetomidine for Non-Invasive Sedation

Executive Summary: The Sedation Strategy In modern preclinical research, the shift toward Refinement (one of the 3Rs) dictates that sedation must minimize physiological perturbation. The choice between Metomidate (an imi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sedation Strategy

In modern preclinical research, the shift toward Refinement (one of the 3Rs) dictates that sedation must minimize physiological perturbation. The choice between Metomidate (an imidazole-based hypnotic) and Dexmedetomidine (a selective


-adrenergic agonist) is not merely a choice of drug, but a choice of physiological priority.
  • Metomidate is the superior agent for hemodynamic neutrality and aquatic immersion . It is the gold standard for functional imaging (fMRI/Echocardiography) where neurovascular coupling or heart rate must remain unperturbed. However, it creates a "biochemical blind spot" by chemically severing the cortisol stress response.

  • Dexmedetomidine is the superior agent for procedural control in mammals. Its hallmark is reversibility (via Atipamezole) and the provision of analgesia. Its limitation is significant cardiovascular depression (bradycardia), making it unsuitable for baseline cardiac output studies without compensatory agents.

Mechanistic Profiling: Synaptic Targets

To understand the physiological downstream effects, we must first visualize the distinct receptor targets.

Figure 1: Synaptic Mechanism of Action

Metomidate targets the GABAergic "off" switch, while Dexmedetomidine modulates the Noradrenergic "volume" control.

Mechanism cluster_met Metomidate Pathway cluster_dex Dexmedetomidine Pathway Met Metomidate GABA_R GABA-A Receptor (β2/β3 subunits) Met->GABA_R Allosteric Agonism Cl_Influx Cl- Influx (Hyperpolarization) GABA_R->Cl_Influx Effect_Met Hypnosis / Sedation (No Analgesia) Cl_Influx->Effect_Met Dex Dexmedetomidine Alpha2 α2-Adrenergic Receptor (Pre-synaptic) Dex->Alpha2 Selective Agonism NE_Block Inhibits Norepinephrine Release Alpha2->NE_Block Negative Feedback Effect_Dex Sedation + Analgesia (Sympatholysis) NE_Block->Effect_Dex

Caption: Metomidate acts post-synaptically to hyperpolarize neurons via chloride influx. Dexmedetomidine acts pre-synaptically to inhibit norepinephrine release, reducing sympathetic tone.

Critical Performance Analysis

A. Hemodynamic Stability & Neurovascular Coupling

Winner: Metomidate

  • Metomidate: Maintains systemic vascular resistance and heart rate. In fMRI studies, this is critical because it preserves neurovascular coupling (the BOLD signal). Other agents (like Isoflurane) are vasodilators that "wash out" the fMRI signal; Metomidate keeps the background noise low.

  • Dexmedetomidine: Induces a biphasic cardiovascular response. Initially, peripheral vasoconstriction raises blood pressure, followed by a centrally mediated, profound bradycardia (often 40-50% reduction in HR in rodents). This alters cerebral blood volume (CBV), complicating functional imaging data interpretation.

B. The "Cortisol Cliff" (Endocrine Impact)

Winner: Dexmedetomidine (for stress physiology)

  • Metomidate: Is a potent inhibitor of 11-

    
    -hydroxylase  (CYP11B1) in the adrenal cortex.[1]
    
    • Mechanism:[2][3] It blocks the conversion of 11-deoxycortisol to cortisol.[1][2][3]

    • Consequence: You cannot measure "stress" in an animal sedated with Metomidate because the biochemical pathway is severed. The animal may be stressed, but cortisol levels will be artificially near-zero.

  • Dexmedetomidine: Reduces cortisol indirectly by reducing sympathetic outflow (stress relief). It does not chemically poison the synthesis pathway.

C. Route of Administration & Species Specificity
  • Aquatic (Zebrafish): Metomidate (marketed as Aquacalm) is superior to MS-222 for non-invasive immersion. It is less aversive (fish do not thrash upon entry) and preserves ventilation better.

  • Terrestrial (Rodents/NHP): Dexmedetomidine is the king of non-invasive mucosal delivery (Intranasal). Metomidate is rarely used non-invasively in mammals (usually IV/IP) due to poor water solubility and formulation issues.

Comparative Data Matrix

FeatureMetomidate (Aquacalm/Hypnomidate)Dexmedetomidine (Dexdomitor)
Primary Class Hypnotic (Imidazole)Sedative-Analgesic (

-agonist)
Analgesia None (Requires co-administration)Moderate (Visceral/Somatic)
Reversibility No specific antagonistYes (Atipamezole)
Heart Rate Stable / UnchangedProfound Bradycardia
Respiration Mild depressionModerate depression (Dose-dependent)
Cortisol Blocked (Enzyme inhibition)Reduced (Sympatholysis)
Best Use Case Zebrafish immersion; Rodent fMRI/EchoRodent surgery; NHP sedation; Recovery procedures

Validated Experimental Protocols

Protocol A: Non-Invasive Immersion for Zebrafish (Metomidate)

Target: Adult Danio rerio for genotyping or external imaging.

Rationale: Metomidate is chosen here to prevent the "gasping" reflex seen with MS-222, ensuring the fish remains motionless but physiologically stable.

  • Stock Preparation:

    • Dissolve Metomidate Hydrochloride to 10 mg/mL in distilled water.[4] Store in amber glass (light sensitive).

  • Induction Bath:

    • Dilute stock into system water to a final concentration of 2–6 mg/L .

    • Note: Buffer pH to 7.0–7.4 using Sodium Bicarbonate if using pure HCL powder.

  • Procedure:

    • Net fish and transfer to Induction Bath.

    • Latency: Loss of equilibrium usually occurs in 60–120 seconds.

    • Maintenance: For prolonged imaging (>5 mins), reduce concentration to 50% (1–3 mg/L) via a flow-through system.

  • Recovery:

    • Transfer fish to a fresh system water tank.

    • Recovery is spontaneous (3–10 mins). Monitor opercular movement.

Protocol B: Intranasal Sedation for Mice (Dexmedetomidine)

Target: C57BL/6 Mice for auditory brainstem response (ABR) or CT imaging.

Rationale: Intranasal (IN) delivery bypasses the liver (first-pass metabolism) and provides rapid CNS onset via the olfactory bulb/trigeminal nerve pathway, avoiding the stress of injection.

  • Formulation:

    • Use high-concentration Dexmedetomidine (0.5 mg/mL).[5] Do not dilute.

    • Target Dose: 20–40 µg/kg (approx. 1.0–1.5 µg per 25g mouse).

  • Restraint & Delivery:

    • Restrain the mouse by the scruff (vertical hold) to hyperextend the neck.

    • Using a P-10 pipette, deliver 3–5 µL per nostril.

    • Critical Step: Wait 15 seconds between nostrils to allow mucosal absorption and prevent swallowing (oral bioavailability is <1%).

  • Induction:

    • Place mouse in a warmed cage. Sedation onset: 10–15 minutes.

    • Check: Loss of righting reflex.[6]

  • Reversal (Optional but Recommended):

    • Administer Atipamezole (IP or SC) at same volume/dose ratio (typically 1mg/kg) to expedite wake-up (2–5 mins).

Decision Workflow: Selecting the Agent

Figure 2: Experimental Logic Flow

Follow this logic gate to prevent experimental confounding.

DecisionTree Start Select Sedation Goal Species Subject Species? Start->Species Fish Aquatic (Fish) Species->Fish Mammal Mammal (Rodent/NHP) Species->Mammal Met_Fish USE METOMIDATE (Immersion) Fish->Met_Fish Reduced Aversion Q_Echo Is Heart Rate/BP Data Critical? Mammal->Q_Echo Yes_Echo Yes (e.g., fMRI, Echo) Q_Echo->Yes_Echo No_Echo No (General Procedure) Q_Echo->No_Echo Q_Cortisol Is Cortisol Measurement Required? Yes_Echo->Q_Cortisol No_Cort No Q_Cortisol->No_Cort Yes_Cort Yes Q_Cortisol->Yes_Cort Block_Cort USE METOMIDATE (Accept Adrenal Block) No_Cort->Block_Cort Conflict CONFLICT: Metomidate blocks Cortisol Dex alters HR (Consider Isoflurane) Yes_Cort->Conflict Dex_Use USE DEXMEDETOMIDINE (Intranasal/IP) No_Echo->Dex_Use Reversibility Needed

Caption: Decision matrix prioritizing hemodynamic stability (Metomidate) versus reversibility and endocrine integrity (Dexmedetomidine).

References

  • Collymore, C., et al. (2014). Efficacy and Safety of 5 Anesthetics in Adult Zebrafish (Danio rerio).[7] Journal of the American Association for Laboratory Animal Science, 53(2), 198–203. Link

  • Wong, D., et al. (2014). Conditioned Place Avoidance of Zebrafish (Danio rerio) to Three Chemicals Used for Euthanasia and Anaesthesia.[8] PLOS ONE, 9(2), e88030. Link

  • Adamczyk, A. G., et al. (2020). Intranasal Administration of Dexmedetomidine in Mice: Pharmacokinetics and Sedative Effects. Journal of the American Association for Laboratory Animal Science, 59(6), 632–638. Link

  • Janssen, P. A., et al. (1975). Etomidate (and Metomidate)
  • Granholm, M., et al. (2011). Evaluation of the clinical efficacy and safety of dexmedetomidine or medetomidine in cats and their reversal with atipamezole. Veterinary Anaesthesia and Analgesia, 38(3), 214-223. Link

Sources

Validation

A Comparative Analysis of Metomidate Analogs: Navigating Toward Safer Anesthesia with Reduced Adrenal Toxicity

Introduction: The Clinical Challenge of Etomidate and Adrenal Suppression For decades, etomidate has been a valuable intravenous anesthetic agent, prized for its rapid onset of action and favorable hemodynamic profile, p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Challenge of Etomidate and Adrenal Suppression

For decades, etomidate has been a valuable intravenous anesthetic agent, prized for its rapid onset of action and favorable hemodynamic profile, particularly in critically ill or cardiovascularly unstable patients.[1][2] However, its clinical utility has been significantly hampered by a major adverse effect: profound and persistent suppression of adrenocortical function.[1][3] This suppression, occurring even after a single induction dose, can be detrimental, especially in septic or trauma patients who rely on a robust stress-induced cortisol response.[1] The search for safer alternatives has led to the development of metomidate analogs designed to retain the beneficial anesthetic properties of etomidate while minimizing or eliminating its adrenal toxicity. This guide provides a comparative analysis of key metomidate analogs, offering experimental data and insights to inform researchers and drug development professionals in the pursuit of safer anesthetic agents.

The Mechanism of Adrenal Toxicity: Inhibition of 11β-Hydroxylase

The primary mechanism behind metomidate- and etomidate-induced adrenal suppression is the potent and reversible inhibition of the mitochondrial enzyme 11β-hydroxylase (cytochrome P450 11B1).[1][4][5] This enzyme is crucial for the final step in the biosynthesis of cortisol and corticosterone, converting 11-deoxycortisol to cortisol and 11-deoxycorticosterone to corticosterone.[6] The imidazole ring of etomidate and its analogs is thought to bind to the heme iron within the active site of 11β-hydroxylase, leading to a functional blockade of steroidogenesis.[5] This inhibition results in a sharp decrease in the production of key corticosteroids, while levels of their precursors, such as 11-deoxycortisol, accumulate.[4]

Adrenal Steroidogenesis Inhibition by Metomidate Analogs Mechanism of Adrenocortical Suppression cluster_inhibition Inhibitory Action Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Multiple Steps Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Enzyme 11β-Hydroxylase (CYP11B1) Deoxycorticosterone->Enzyme Cortisol Cortisol Deoxycortisol->Cortisol Deoxycortisol->Enzyme Metomidate Metomidate / Analogs Metomidate->Enzyme Inhibition Enzyme->Corticosterone Enzyme->Cortisol

Caption: Inhibition of 11β-hydroxylase by metomidate analogs blocks cortisol and corticosterone synthesis.

Comparative Analysis of Metomidate Analogs

The key strategy in developing safer metomidate analogs has been to create "soft" drugs – compounds that are rapidly metabolized by plasma esterases into inactive carboxylic acid metabolites.[7] This approach aims to limit the duration of adrenal suppression, allowing for a quick recovery of normal adrenal function after drug administration is discontinued.

CompoundHypnotic Potency (Relative to Etomidate)Adrenal Suppression Potency (IC50 or relative)Duration of Adrenal Suppression (after infusion)Key FeaturesReferences
Etomidate 1High (IC50 ~2-40 nM)> 3 hoursGold standard for comparison; potent hypnotic with significant and prolonged adrenal suppression.[5][8][9]
Methoxycarbonyl (MOC)-etomidate Less potentNot detectable after bolusExtremely briefPrototype "soft" analog; rapid metabolism but accumulation of metabolites can slow recovery from anesthesia after long infusions.[7][10]
Cyclopropyl-methoxycarbonyl metomidate (CPMM / ABP-700) SimilarLower affinity for 11β-hydroxylase than etomidate< 30 minutesSecond-generation "soft" analog with rapid metabolism and significantly faster recovery of adrenal function.[8][11] Clinical studies show no adrenal suppression at therapeutic doses.[12][13][5][8][11][12][13][14]
ET-26 Hydrochloride 3 times lowerSignificantly less than etomidateNot specified, but less than etomidateA newer analog with reduced adrenal suppression and stable hemodynamics.[15]
(S)-etomidate 1/23rd as potent1/23rd as potent as (R)-etomidateNot specifiedThe (S)-enantiomer is significantly less potent in both hypnotic and adrenal suppressive effects compared to the clinically used (R)-etomidate.[16][17]

Experimental Protocols for Assessing Adrenal Toxicity

The evaluation of adrenal toxicity of metomidate analogs involves a combination of in vitro and in vivo assays.

In Vitro Assay: Inhibition of Steroidogenesis in Adrenal Cell Lines

This assay directly measures the inhibitory effect of a compound on steroid production in a controlled environment. The human adrenocortical cell line NCI-H295 is a common model.[18]

Methodology:

  • Cell Culture: Culture NCI-H295 cells in appropriate media until they reach a suitable confluency.

  • Compound Incubation: Incubate the cells with varying concentrations of the metomidate analog and a positive control (e.g., etomidate) for a defined period.

  • Stimulation: Stimulate steroidogenesis by adding a stimulating agent like forskolin or angiotensin II.

  • Hormone Quantification: After incubation, collect the cell culture supernatant and quantify the concentration of cortisol and other key steroids using methods like ELISA or LC-MS/MS.

  • Data Analysis: Plot the hormone concentrations against the drug concentrations to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in suppressing steroid production.

Causality Behind Experimental Choices: The use of a cell line like NCI-H295 provides a reproducible and high-throughput system to screen compounds for their direct effects on adrenal steroidogenesis, independent of systemic metabolic or neuroendocrine influences.[18]

In Vivo Assay: Adrenocorticotropic Hormone (ACTH) Stimulation Test in Animal Models

This in vivo assay assesses the functional integrity of the adrenal cortex in a living organism following drug administration. Rodent models, such as rats, are frequently used.[11][17]

Methodology:

  • Animal Preparation: Anesthetize the animals and, in some protocols, administer dexamethasone to suppress endogenous ACTH production, creating a clean baseline.[11]

  • Drug Administration: Administer the metomidate analog via the intended clinical route (e.g., intravenous bolus or infusion).

  • ACTH Challenge: At specific time points during and after drug administration, administer a standardized dose of synthetic ACTH (e.g., cosyntropin) to stimulate the adrenal glands.[11]

  • Blood Sampling: Collect blood samples at baseline and at various time points after the ACTH challenge.

  • Hormone Analysis: Separate the plasma or serum and measure the concentrations of corticosterone (the primary glucocorticoid in rodents) using an appropriate assay (e.g., ELISA).

  • Data Interpretation: Compare the corticosterone response to ACTH in the drug-treated group to a control group. A blunted response indicates adrenal suppression. The time course of recovery to a normal response is a key endpoint.

Trustworthiness of the Protocol: The ACTH stimulation test is a clinically relevant and well-validated method for assessing adrenocortical reserve. By measuring the adrenal glands' ability to respond to a maximal stimulus, it provides a robust assessment of drug-induced suppression.[19]

ExperimentalWorkflow Workflow for Screening and Validating Metomidate Analogs cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_clinical Preclinical & Clinical Development A Synthesize Novel Metomidate Analogs B NCI-H295 Cell Assay (Steroidogenesis Inhibition) A->B C Determine IC50 for Adrenal Suppression B->C D Select Lead Candidates (High Hypnotic Potency, High IC50) C->D Promising Analogs E Rodent Model (Anesthesia & Hemodynamics) D->E F ACTH Stimulation Test E->F G Assess Corticosterone Response & Recovery Time F->G H Advanced Preclinical Toxicology & PK/PD G->H I Human Clinical Trials (Safety & Efficacy) H->I

Caption: A streamlined workflow for the development of safer metomidate analogs.

Structure-Activity Relationships for Reduced Adrenal Toxicity

Research into various metomidate analogs has revealed key structural features that influence the separation of hypnotic effects from adrenal suppression.

  • The Ester Moiety: The introduction of a metabolically labile ester group is the cornerstone of the "soft" analog strategy.[7] The rapid hydrolysis of this ester to a polar carboxylic acid metabolite dramatically reduces the compound's affinity for the hydrophobic active site of 11β-hydroxylase.[5][10]

  • The Chiral Center: Etomidate is administered as the (R)-enantiomer, which is a potent hypnotic and adrenal suppressant. The (S)-enantiomer is significantly less potent in both regards.[16][17] This stereoselectivity suggests that modifications at the chiral center can be explored to design analogs with a more favorable therapeutic index.[16]

  • The Phenyl Ring: Substitutions on the phenyl ring are generally well-tolerated in terms of maintaining high affinity for 11β-hydroxylase, a property that has been exploited in the development of radiolabeled analogs for adrenal imaging.[18]

StructureActivityRelationships Key Structural Modifications to Reduce Adrenal Toxicity cluster_modifications Structural Modifications cluster_outcomes Pharmacological Outcomes MetomidateCore Core Metomidate Scaffold (Imidazole Ring) Ester Addition of Labile Ester Moiety MetomidateCore->Ester Chiral Modification of Chiral Center MetomidateCore->Chiral Phenyl Substitution on Phenyl Ring MetomidateCore->Phenyl RapidMetabolism Rapid Metabolism to Inactive Metabolite Ester->RapidMetabolism Leads to ReducedAffinity Reduced Affinity for 11β-Hydroxylase Chiral->ReducedAffinity Can lead to AlteredPotency Altered Hypnotic and Adrenal Suppressive Potency Phenyl->AlteredPotency Can lead to ReducedToxicity ReducedToxicity RapidMetabolism->ReducedToxicity Reduced Duration of Adrenal Suppression ReducedAffinity->ReducedToxicity AlteredPotency->ReducedToxicity

Caption: Strategic modifications to the metomidate scaffold can dissociate hypnotic effects from adrenal toxicity.

Conclusion and Future Perspectives

The development of metomidate analogs represents a significant advancement in anesthetic safety. By focusing on rapid metabolism and altered affinity for 11β-hydroxylase, researchers have successfully created compounds like cyclopropyl-methoxycarbonyl metomidate (ABP-700) that retain the desirable hemodynamic stability of etomidate without causing clinically significant adrenal suppression.[12][13] Ongoing research continues to explore novel analogs with even more refined pharmacological profiles.[2][15] The comparative data and experimental frameworks presented in this guide underscore the importance of a multi-faceted approach to drug design, combining mechanistic understanding with robust in vitro and in vivo validation to bring safer anesthetics to the clinic.

References

  • Pejo, E., et al. (2013). Adrenocortical suppression and recovery after continuous hypnotic infusion: etomidate versus its soft analogue cyclopropyl-methoxycarbonyl metomidate. Critical Care, 17(1), R21. Available at: [Link]

  • Pejo, E., et al. (2014). Analogues of Etomidate: Modifications Around Etomidate's Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology. Anesthesiology, 121(2), 290-301. Available at: [Link]

  • Ge, R. L., et al. (2013). Adrenocortical suppression and recovery after continuous hypnotic infusion: etomidate versus its soft analogue cyclopropyl-methoxycarbonyl metomidate. PubMed, 23363711. Available at: [Link]

  • Wagner, R. L., et al. (1984). Etomidate suppresses adrenocortical function by inhibition of 11 beta-hydroxylation. The Journal of Clinical Endocrinology and Metabolism, 59(6), 1143-7. Available at: [Link]

  • Husain, S. S., et al. (2013). Sedative-Hypnotic Binding to 11β-Hydroxylase. Anesthesiology, 119(4), 877-887. Available at: [Link]

  • Valk, B. I., et al. (2018). Safety and clinical effect of i.v. infusion of cyclopropyl-methoxycarbonyl etomidate (ABP-700), a soft analogue of etomidate, in healthy subjects. British Journal of Anaesthesia, 120(6), 1201-1210. Available at: [Link]

  • Jackson, H. T., & Kupas, D. F. (2014). Effects of Etomidate on Adrenal Suppression: A Review of Intubated Septic Patients. The Journal of Emergency Medicine, 46(2), e35-e39. Available at: [Link]

  • Sneyd, J. R., & Rigby-Jones, A. E. (2018). Metomidate. Taylor & Francis Online. Available at: [Link]

  • Valk, B. I., et al. (2018). Safety and clinical effect of i.v. infusion of cyclopropyl-methoxycarbonyl etomidate (ABP-700), a soft analogue of etomidate, in healthy subjects. PubMed, 29793605. Available at: [Link]

  • Grundschober, C., et al. (2002). New Selective Inhibitors of Steroid 11beta-hydroxylation in the Adrenal Cortex. Synthesis and Structure-Activity Relationship of Potent Etomidate Analogues. Journal of Medicinal Chemistry, 45(21), 4799-4813. Available at: [Link]

  • Cotten, J. F., et al. (2017). Advancing Novel Anesthetics: Pharmacodynamic and Pharmacokinetic Studies of Cyclopropyl-Methoxycarbonyl Metomidate in Dogs. Anesthesia & Analgesia, 124(4), 1162-1171. Available at: [Link]

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